1H-Benzotriazole, 1-hydroxy-, ammonium salt
Description
BenchChem offers high-quality 1H-Benzotriazole, 1-hydroxy-, ammonium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Benzotriazole, 1-hydroxy-, ammonium salt including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
azane;1-hydroxybenzotriazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O.H3N/c10-9-6-4-2-1-3-5(6)7-8-9;/h1-4,10H;1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URQAMACHHWVNRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2O.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2592-95-2 (Parent) | |
| Record name | 1H-Benzotriazole, 1-hydroxy-, ammonium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063307620 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20979406 | |
| Record name | 1H-Benzotriazol-1-ol--ammonia (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20979406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63307-62-0 | |
| Record name | 1H-Benzotriazole, 1-hydroxy-, ammonium salt (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63307-62-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Benzotriazole, 1-hydroxy-, ammonium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063307620 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Benzotriazole, 1-hydroxy-, ammonium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Benzotriazol-1-ol--ammonia (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20979406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-hydroxy-1H-benzotriazole, ammonium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.245 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Mechanism of action of 1H-Benzotriazole, 1-hydroxy-, ammonium salt
An In-Depth Technical Guide to the Mechanism and Application of 1-Hydroxybenzotriazole (HOBt)
Executive Summary
1-Hydroxybenzotriazole (HOBt) is a cornerstone additive in modern organic synthesis, particularly in the formation of amide bonds—a reaction fundamental to peptide chemistry and drug development. While highly effective, the direct condensation of a carboxylic acid and an amine is kinetically unfavorable. Carbodiimide reagents are employed to activate the carboxylic acid, but their use alone is plagued by significant side reactions, most notably the loss of stereochemical integrity (racemization) at the α-carbon. This guide provides a detailed examination of the mechanism by which HOBt, often used as its more stable hydrated or ammonium salt form, masterfully mitigates these challenges. We will explore the kinetic and thermodynamic principles behind its action, present validated experimental protocols, and offer expert insights into its practical application, safety, and troubleshooting.
Section 1: Foundational Concepts: Properties and the Amide Challenge
Physicochemical Properties of HOBt
1-Hydroxybenzotriazole is a white crystalline powder. The anhydrous form is known to be explosive and is highly sensitive to heat and mechanical shock.[1][2] For this reason, it is almost exclusively supplied, stored, and used as a hydrate (~12% water) or as a salt (e.g., ammonium salt), which significantly desensitizes the compound.[1] The active species in the reaction mechanism is the HOBt molecule itself, which is readily available from these stabilized forms in the reaction medium.
| Property | Value | Source |
| Chemical Name | 1H-Benzotriazol-1-ol | [2] |
| Abbreviation | HOBt | [2] |
| CAS Number | 2592-95-2 (Anhydrous) | [3] |
| Molecular Formula | C₆H₅N₃O | [2] |
| Molecular Weight | 135.12 g/mol (Anhydrous) | [3] |
| 152.15 g/mol (Ammonium Salt) | [4] | |
| Appearance | White crystalline powder | [2] |
The Core Problem in Amide Synthesis
The direct reaction between a carboxylic acid and an amine to form an amide bond is an equilibrium process that strongly favors the formation of a non-productive ammonium-carboxylate salt. To drive the reaction forward, the carboxylic acid's hydroxyl group must be converted into a better leaving group. Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC), are powerful dehydrating agents that achieve this activation.[5]
However, this activation creates two significant problems:
-
Racemization: The activated intermediate, an O-acylisourea, is highly reactive. This reactivity increases the acidity of the α-proton of the amino acid, making it susceptible to deprotonation and subsequent reprotonation, which scrambles the stereocenter.[5][6]
-
N-Acylurea Formation: The O-acylisourea can undergo an intramolecular O→N acyl transfer, yielding a stable and unreactive N-acylurea byproduct. This rearrangement terminates the desired reaction pathway, reducing the yield of the target amide.[6]
HOBt was developed by König and Geiger specifically to intercept this problematic intermediate and serve as a "racemization suppressor."[6][7]
Section 2: The Core Mechanism of HOBt Action
The efficacy of HOBt lies in its ability to act as a nucleophilic trap for the highly reactive O-acylisourea intermediate, converting it into a more stable but still sufficiently reactive "active ester." This process occurs in a catalytic cycle.[8]
Step 1: Carboxylic Acid Activation. The process begins with the reaction of the carboxylic acid with a carbodiimide (EDC is shown for its water-soluble byproduct). This forms the highly unstable and reactive O-acylisourea intermediate.[9]
Step 2: HOBt Interception. Before the O-acylisourea can rearrange to an N-acylurea or promote racemization, the N-hydroxy group of HOBt performs a nucleophilic attack on its carbonyl carbon.[6][10] This rapidly forms the benzotriazolyl-ester (OBt-ester) and releases the carbodiimide-derived urea.
Step 3: Racemization Suppression. The resulting OBt-ester is significantly less reactive than the O-acylisourea. This reduced reactivity lowers the susceptibility of the α-proton to abstraction, thereby preserving the stereochemical integrity of the amino acid. The stability of this active ester intermediate is key to the success of the coupling.[10][11][12]
Step 4: Amide Bond Formation. The desired amine nucleophile attacks the carbonyl of the stable OBt-ester. This step forms the thermodynamically favored amide bond and regenerates HOBt, allowing it to re-enter the catalytic cycle.[8]
The complete mechanistic pathway is illustrated below.
Section 3: Practical Application & Experimental Design
Standard Laboratory Protocol for EDC/HOBt Coupling
This protocol provides a self-validating workflow for a standard solution-phase amide coupling. The success of the reaction is monitored by the consumption of starting materials, observable via Thin Layer Chromatography (TLC) or LC-MS.
Materials:
-
Carboxylic Acid (1.0 eq)
-
Amine (as HCl salt, 1.1 eq)
-
EDC·HCl (1.2 eq)
-
HOBt·H₂O (1.2 eq)
-
Base (e.g., Diisopropylethylamine - DIPEA, or N-Methylmorpholine - NMM, 3.0 eq)
-
Anhydrous Solvent (e.g., DMF or DCM)
Methodology:
-
Preparation: In a clean, dry, nitrogen-flushed flask, dissolve the Carboxylic Acid (1.0 eq), Amine salt (1.1 eq), and HOBt·H₂O (1.2 eq) in the anhydrous solvent.
-
Cooling: Cool the mixture to 0 °C in an ice-water bath. This is a critical step to manage the exotherm and minimize potential side reactions during the initial activation.
-
Basification: Add the tertiary base (e.g., DIPEA, 3.0 eq) dropwise. The base neutralizes the amine salt and the HCl generated from EDC·HCl. Stir for 5-10 minutes.
-
Activation: Add EDC·HCl (1.2 eq) in a single portion. The reaction is often initiated upon the addition of the carbodiimide.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-16 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A successful reaction will show the disappearance of the carboxylic acid starting material and the appearance of the new, typically more non-polar, amide product.
-
Workup: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., Ethyl Acetate). Wash the organic layer sequentially with 5% aqueous NaHCO₃, water, and brine.[13] This removes the water-soluble urea byproduct, excess HOBt, and salts.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can then be purified by flash column chromatography or recrystallization.
Comparative Analysis of Coupling Additives
While HOBt has been a gold standard for decades, newer additives have been developed to improve efficiency and safety.[6]
| Additive | Structure | Key Advantages | Key Disadvantages |
| HOBt | 1-Hydroxybenzotriazole | Cost-effective, highly effective at suppressing racemization compared to no additive.[6][14] | Anhydrous form is explosive; less effective than HOAt for sterically hindered couplings.[1][6] |
| HOAt | 1-Hydroxy-7-azabenzotriazole | More reactive than HOBt due to the neighboring pyridine nitrogen, leading to faster couplings and lower racemization rates.[15] | Also explosive; more expensive than HOBt.[15] |
| Oxyma Pure | Ethyl (hydroxyimino)cyanoacetate | Non-explosive, providing a significant safety advantage.[6] Efficacy is comparable or superior to HOBt.[16][17] | Can form HCN as a byproduct with certain carbodiimides like DIC under specific conditions.[9] |
Section 4: Safety and Advanced Troubleshooting
Mandatory Safety Protocols
Explosion Hazard: The primary hazard associated with HOBt is its explosive nature in the anhydrous state.[3]
-
NEVER use anhydrous HOBt unless absolutely necessary and with extreme precautions.
-
ALWAYS use the commercially available hydrated form (HOBt·H₂O) or a salt form.[1][2]
-
DO NOT heat HOBt·H₂O under high vacuum to dry it, as this can inadvertently generate the dangerous anhydrous form.
-
Storage: Store in a well-ventilated area, away from heat sources, and ensure the container is kept sealed to maintain its water content.[18]
Handling:
-
Wear standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Handle in a well-ventilated fume hood. Avoid creating and inhaling dust.[19]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Ineffective Activation: Deactivated EDC (hydrolyzed), insufficient reagents. 2. Poor Nucleophile: The amine is sterically hindered or electronically poor. 3. Hydrolysis: Presence of water hydrolyzing the active ester.[20] | 1. Reagent Quality: Use fresh, high-quality EDC and anhydrous solvents. Ensure stoichiometry is correct (typically 1.2 eq of coupling agents). 2. Change Reagents: For difficult couplings, switch to a more powerful additive like HOAt.[15] Increase reaction time or temperature moderately (e.g., to 40 °C). 3. Anhydrous Conditions: Ensure all glassware is oven-dried and use anhydrous grade solvents. |
| Significant Racemization | 1. Excess Base/High Temperature: These conditions can facilitate α-proton abstraction even from the OBt-ester. 2. Prolonged Activation Time: Allowing the carboxylic acid to sit with the carbodiimide before adding HOBt. | 1. Control Conditions: Add the base slowly at 0 °C. Avoid letting the reaction temperature rise uncontrollably. Use a milder base like NMM instead of DIPEA. 2. Proper Sequence: Ensure HOBt is present in the initial mixture so it can immediately trap the O-acylisourea as it forms. |
| N-Acylurea Byproduct Detected | The reaction of the O-acylisourea intermediate with HOBt is too slow compared to the intramolecular rearrangement. This is rare when HOBt is used but can occur with very hindered acids. | Increase the concentration or equivalents of HOBt to favor the bimolecular trapping reaction over the intramolecular rearrangement. Ensure HOBt is fully dissolved before adding EDC. |
| Difficulty Removing Byproducts | The EDC-derived urea is water-soluble, but the DCC-derived urea (DCU) is notoriously insoluble in most organic solvents, complicating purification. | If using DCC in solution-phase, attempt to filter off the precipitated DCU before workup. Where possible, preferentially use EDC for solution-phase chemistry to simplify purification.[6] |
Section 5: Conclusion
1-Hydroxybenzotriazole, particularly in its stabilized salt or hydrate forms, remains an indispensable tool for chemical synthesis. Its mechanism of action is a classic example of intercepting a highly reactive, problematic intermediate and converting it into a manageable, productive one. By forming the OBt-ester, HOBt effectively circumvents the pitfalls of racemization and N-acylurea formation that are inherent to carbodiimide-mediated couplings. A thorough understanding of this mechanism, combined with adherence to proper safety protocols and informed troubleshooting, empowers researchers to construct complex amide-containing molecules with high yield and stereochemical fidelity. While newer reagents offer advantages in safety and reactivity, the cost-effectiveness and well-established reliability of HOBt ensure its continued prominence in laboratories worldwide.
References
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
-
Creative Peptides. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions.
-
Vankawala, P. J., et al. (2012). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. ResearchGate.
-
Wehrstedt, K.D., et al. (2005). Explosive properties of 1-hydroxybenzotriazoles. Journal of Hazardous Materials.
-
Thakkar, K. C., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.
-
Godfrey, A. G., et al. (2000). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. Luxembourg Bio Technologies.
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
-
Sigma-Aldrich. (2025). SAFETY DATA SHEET: 1-Hydroxybenzotriazole monohydrate.
-
Gundu, S., et al. (2017). HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. Organic & Biomolecular Chemistry (RSC Publishing).
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.
-
Subirós-Funosas, R., et al. (2013). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega.
-
PubChem. (n.d.). 1H-Benzotriazole, 1-hydroxy-, ammonium salt (1:1).
-
The Royal Society of Chemistry. (2022). CHAPTER 4: Amide Bond Formation.
-
Loba Chemie. (n.d.). 1-HYDROXYBENZOTRIAZOLE ANHYDROUS EXTRA PURE.
-
National Center for Biotechnology Information. (n.d.). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. PMC - NIH.
-
Windridge, R. G., & Jorgensen, E. C. (1971). 1-Hydroxybenzotriazole as a racemization-suppressing reagent for the incorporation of im-benzyl-L-histidine into peptides. Journal of the American Chemical Society.
-
Németh, G., et al. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. NIH.
-
Oreate AI Blog. (2026). Understanding 1-Hydroxybenzotriazole: Safety and Handling Insights.
-
Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt. Luxembourg Bio Technologies.
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Hydroxybenzotriazole hydrate, 98% (9-15% water).
-
ResearchGate. (2005). Rearrangement of the Active Ester Intermediate During HOBt/EDC Amide Coupling.
-
Wikipedia. (n.d.). Hydroxybenzotriazole.
-
Aapptec Peptides. (n.d.). Coupling Reagents.
-
Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
-
ResearchGate. (2020). Kinetics of Amide Formation through Carbodiimide/ N- Hydroxybenzotriazole (HOBt) Couplings.
-
Luxembourg Bio Technologies. (2021). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Dual Utility of 1-Hydroxybenzotriazole Hydrate: From Synthesis to Protection.
-
LookChem. (n.d.). 1-Hydroxybenzotriazole.
-
The Organic Chemistry Portal. (n.d.). Hydroxybenzotriazole (HOBt).
Sources
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. Hydroxybenzotriazole - Wikipedia [en.wikipedia.org]
- 3. Hydroxybenzotriazole (HOBt) [commonorganicchemistry.com]
- 4. 1H-Benzotriazole, 1-hydroxy-, ammonium salt (1:1) | C6H8N4O | CID 113175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 11. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. nbinno.com [nbinno.com]
- 13. researchgate.net [researchgate.net]
- 14. lookchem.com [lookchem.com]
- 15. books.rsc.org [books.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. luxembourg-bio.com [luxembourg-bio.com]
- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 19. lobachemie.com [lobachemie.com]
- 20. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical properties of 1H-Benzotriazole, 1-hydroxy-, ammonium salt
An In-depth Technical Guide to the Physicochemical Properties of 1H-Benzotriazole, 1-hydroxy-, ammonium salt
Executive Summary
This technical guide provides a comprehensive analysis of the physicochemical properties of 1H-Benzotriazole, 1-hydroxy-, ammonium salt (CAS No. 63307-62-0). This compound is a critical reagent in synthetic organic chemistry, particularly notable as a safer and more soluble alternative to its parent compound, 1-Hydroxybenzotriazole (HOBt). Anhydrous HOBt is known for its explosive properties, a significant hazard in storage, transport, and handling.[1][2] The formation of the ammonium salt mitigates these risks by creating a more stable preparation, often in an aqueous solution or paste, which is not subject to the same explosion hazards.[1] This guide, intended for researchers, scientists, and drug development professionals, will delve into the compound's molecular identity, synthesis, key physical and chemical properties, analytical characterization, and safety profile, offering field-proven insights into its practical application.
Molecular Identity and Synthesis
The foundational step in utilizing any chemical reagent is a thorough understanding of its structure and synthesis. The ammonium salt of HOBt is valued not just for its utility but for the inherent safety its synthesis imparts compared to the hazardous, anhydrous parent compound.
Chemical Structure and Identifiers
Caption: Workflow for the synthesis of HOBt ammonium salt.
Methodology Details:
-
Reactant Preparation: Begin with synthesized 1-Hydroxybenzotriazole (HOBt), which may be water-moist from its own preparation to avoid the dangerous step of drying the anhydrous, explosive form. [1]2. Neutralization: The HOBt is dissolved or suspended in an aqueous medium. Ammonium hydroxide (NH₄OH) is then added, typically in a 1:1 stoichiometric ratio. [3] * Causality: This reaction is performed at ambient temperature. The choice to avoid heating is critical, as elevated temperatures could risk the decomposition of the parent HOBt. [3]3. Process Control: The reaction's completion is monitored by pH measurement. [3]A neutral pH indicates the full conversion of the acidic HOBt to its ammonium salt, a self-validating checkpoint for the protocol's success.
-
Purification: Following neutralization, the product can be purified. Methods include extraction with a water-immiscible alcohol, such as butanol, followed by crystallization. [3]For many applications, the resulting aqueous solution is used directly, circumventing the need for isolation and drying. [1]
Core Physicochemical Properties
The primary advantage of the ammonium salt lies in its modified physicochemical properties, particularly solubility and safety. The following table summarizes these properties, with a comparative view against the parent HOBt where applicable.
| Property | 1H-Benzotriazole, 1-hydroxy-, ammonium salt | 1-Hydroxybenzotriazole (HOBt) - Parent Compound | Significance & Rationale |
| Appearance | White to light yellow powder/solid | White to light yellow crystalline powder [2][7] | Physical appearance is a primary indicator of purity. |
| Molecular Weight | ~152.16 g/mol [3] | 135.12 g/mol [2][4] | Essential for stoichiometric calculations in synthetic protocols. |
| Melting Point | Data not readily available; likely decomposes. | 156-159 °C (decomposes) [2][7] | Thermal behavior is a key stability indicator. The decomposition of HOBt is linked to its explosive nature. |
| Solubility | Enhanced solubility in polar solvents (e.g., water) compared to HOBt. [3] | Slightly soluble in DMSO, Methanol. [7]Water solubility: 4.201 g/L at 29°C. [7] | Critical Advantage: Increased aqueous solubility facilitates its use in high-throughput screening, formulations, and as a coupling reagent in greener, aqueous-phase peptide synthesis. [3] |
| pKa | Not applicable (it is a salt). | ~7.39 (Predicted) [7] | The pKa of the parent HOBt dictates the pH range required for efficient salt formation. |
| Safety Profile | Considered non-explosive, especially in aqueous preparations. [1] | Explosive when anhydrous. [2][8]Thermally and mechanically sensitive. [1] | Primary Justification: The salt form provides a significantly safer reagent for storage, handling, and transport, eliminating the severe explosion hazard of pure, dry HOBt. [1] |
Analytical and Spectroscopic Characterization
Rigorous analytical testing is paramount to confirm the identity, purity, and stability of the synthesized salt. Each technique provides a unique piece of the structural puzzle, creating a self-validating system for quality control.
Analytical Quality Control Workflow
Caption: A typical analytical workflow for quality control.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential to confirm the covalent structure of the benzotriazole ring and to verify the ionic association.
-
Expertise: The absence of the acidic proton signal from the hydroxyl group of HOBt and the presence of signals corresponding to the ammonium ion would confirm successful salt formation. [3]This technique assesses the complete molecular environment.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: This is a rapid and reliable method to confirm the presence of key functional groups.
-
Trustworthiness: The spectrum provides a distinct fingerprint. The presence of N-H stretching vibrations from the ammonium ion and the modification of the O-H band from the parent HOBt serve as direct evidence of the salt's formation. [3]
-
Compositional and Thermal Analysis
-
Elemental Analysis: This technique provides the empirical formula by determining the percentage composition of carbon, hydrogen, nitrogen, and oxygen.
-
Self-Validation: The experimental percentages must align with the theoretical values calculated from the molecular formula (C₆H₈N₄O). This validates the stoichiometry and overall purity of the sample. [3]* Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability and decomposition profile of the compound.
-
Causality: Given the explosive nature of the parent HOBt, understanding the thermal decomposition temperature of the ammonium salt is critical for defining safe handling and storage limits. TGA provides precise data on mass loss as a function of temperature. [3]
-
Stability, Storage, and Handling
The improved safety profile of 1H-Benzotriazole, 1-hydroxy-, ammonium salt is its most significant advantage, but proper handling remains crucial.
-
Storage Conditions: The compound should be stored in a well-closed container at refrigerated temperatures (2°C - 8°C) or frozen (–20°C). [3][6] * Rationale: These conditions are chosen to minimize the risk of chemical degradation through hydrolysis or oxidation. [3]* Hygroscopicity: As an ammonium salt, the compound may be prone to deliquescence (absorbing moisture from the air). Storage in a desiccator is recommended to ensure the material remains a free-flowing solid and to guarantee accurate weighing for reactions. [3]* Safety Precaution: While the salt is designed to be non-explosive, standard laboratory safety protocols, including the use of personal protective equipment (PPE), should always be followed.
Applications in Synthetic Chemistry
The primary application of HOBt and its derivatives is in peptide synthesis, where it acts as a coupling additive. [1][2]
-
Mechanism of Action: In combination with a carbodiimide like DCC or EDC, HOBt forms an active ester intermediate with a carboxylic acid. This active ester is more reactive towards amines than the original acid but is less prone to side reactions and, crucially, minimizes racemization of chiral centers—a paramount concern in peptide and drug synthesis. [7]* Advantage of the Ammonium Salt: The enhanced solubility of the ammonium salt is particularly beneficial in automated solid-phase peptide synthesis (SPPS) and for reactions conducted in more polar or aqueous solvent systems. [3]This aligns with the principles of green chemistry by potentially reducing the reliance on volatile organic solvents.
References
- Harnisch, H., et al. (1999). Non-explosive preparations of 1-hydroxybenzotriazole. U.S.
-
1-Hydroxybenzotriazole, LookChem. [Link]
-
1-Hydroxybenzotriazole, PubChem, National Center for Biotechnology Information. [Link]
-
Wehrstedt, K.D., Wandrey, P.A., & Heitkamp, D. (2005). Explosive properties of 1-hydroxybenzotriazoles. Journal of Hazardous Materials, A126, 1–7. [Link]
-
Hydroxybenzotriazole, Wikipedia. [Link]
-
1-hydroxy-1H-benzotriazole, ammonium salt, Chemsrc. [Link]
-
HYDROXYBENZOTRIAZOLE, Ataman Kimya. [Link]
-
Chemical Properties of Cyclohexasiloxane, dodecamethyl- (CAS 540-97-6), Cheméo. [Link]
-
Sabat, M., et al. (2005). Spectrophotometric Determination of pK(a)'s of 1-Hydroxybenzotriazole and Oxime Derivatives in 95% Acetonitrile-Water. ResearchGate. [Link]
Sources
- 1. US5998628A - Non-explosive preparations of 1-hydroxybenzotriazole - Google Patents [patents.google.com]
- 2. Hydroxybenzotriazole - Wikipedia [en.wikipedia.org]
- 3. 1H-Benzotriazole, 1-hydroxy-, ammonium salt | 63307-62-0 | Benchchem [benchchem.com]
- 4. 1-Hydroxybenzotriazole | C6H5N3O | CID 75771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS#:63307-62-0 | 1-hydroxy-1H-benzotriazole, ammonium salt | Chemsrc [chemsrc.com]
- 6. biosynth.com [biosynth.com]
- 7. lookchem.com [lookchem.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
A Senior Application Scientist's In-Depth Guide to the Solubility of 1H-Benzotriazole, 1-hydroxy-, Ammonium Salt in Common Laboratory Solvents
Foreword: Navigating the Data Scarcity for a Key Reagent
In the landscape of chemical synthesis, particularly in the realm of peptide and medicinal chemistry, the choice of solvent is paramount. It governs reaction kinetics, influences product purity, and ultimately dictates the feasibility of a synthetic route. 1H-Benzotriazole, 1-hydroxy-, ammonium salt, a derivative of the renowned coupling additive HOBt, presents itself as a valuable tool. However, a comprehensive, publicly available dataset detailing its solubility across a wide array of common laboratory solvents is notably scarce. This guide is structured to address this knowledge gap, not by presenting a complete dataset, but by providing a robust framework for understanding and determining its solubility. We will delve into the known solubility of its parent compound, 1-hydroxybenzotriazole (HOBt), as a foundational reference, explore the physicochemical principles that govern the solubility of the ammonium salt, and provide a detailed, field-proven protocol for you, the researcher, to determine its solubility in your specific solvent systems.
The Compound: 1H-Benzotriazole, 1-hydroxy-, Ammonium Salt
1H-Benzotriazole, 1-hydroxy-, ammonium salt (CAS 63307-62-0) is the ammonium salt of 1-hydroxybenzotriazole (HOBt) (CAS 2592-95-2).[1] HOBt is a well-established additive in peptide synthesis, primarily employed to suppress racemization and enhance coupling efficiency.[2] The formation of the ammonium salt is intended to modulate the compound's physical properties, including its solubility, which can be advantageous in certain applications.[3]
Molecular Structure and Properties:
-
Molecular Formula: C₆H₈N₄O[1]
-
Molecular Weight: 152.15 g/mol [1]
-
Appearance: Typically a white to off-white crystalline powder.[3]
The key structural feature influencing its solubility is the presence of the ionic ammonium salt, which is expected to increase its polarity compared to the parent HOBt.
The Parent Compound: A Baseline for Solubility
While direct quantitative data for the ammonium salt is limited, extensive research has been conducted on the solubility of its parent compound, 1-hydroxybenzotriazole (HOBt). This data serves as an excellent starting point for predicting the behavior of the ammonium salt. A comprehensive study measured the mole fraction solubility of HOBt in sixteen common laboratory solvents at temperatures ranging from 278.15 K to 313.15 K.[4]
The general trend observed is that the solubility of HOBt increases with temperature across all tested solvents.[4] The solvents in which HOBt exhibits the highest to lowest solubility are ranked as follows:
DMF > DMSO > Ethanol > n-Propanol > Isopropanol > Methanol > Butanone > Acetone > 1,4-Dioxane > n-Heptanol > n-Hexanol > Isoamyl Alcohol > Isooctyl Alcohol > Ethyl Acetate > Acetonitrile > Toluene [4]
This ranking underscores the importance of solvent polarity in dissolving HOBt. Highly polar aprotic solvents like DMF and DMSO are excellent solvents for HOBt, while its solubility is significantly lower in less polar and nonpolar solvents like ethyl acetate and toluene.[4]
Quantitative Solubility Data for 1-Hydroxybenzotriazole (HOBt)
The following table summarizes the mole fraction solubility (x) of HOBt in a selection of common laboratory solvents at various temperatures, extrapolated from the aforementioned study.
| Solvent | 283.15 K (10°C) | 298.15 K (25°C) | 313.15 K (40°C) |
| Polar Aprotic | |||
| N,N-Dimethylformamide (DMF) | 0.2767 | 0.3418 | 0.4197 |
| Dimethyl sulfoxide (DMSO) | 0.1643 | 0.2332 | 0.3238 |
| Acetonitrile | 0.0288 | 0.0454 | 0.0689 |
| Acetone | 0.1009 | 0.1415 | 0.1943 |
| Polar Protic | |||
| Methanol | 0.1252 | 0.1706 | 0.2281 |
| Ethanol | 0.1458 | 0.1969 | 0.2625 |
| Isopropanol | 0.1345 | 0.1802 | 0.2393 |
| Nonpolar/Slightly Polar | |||
| Dichloromethane (DCM) | Data not available in this specific study, but expected to be moderate | ||
| Tetrahydrofuran (THF) | Data not available in this specific study, but expected to be moderate | ||
| Ethyl Acetate | 0.0339 | 0.0531 | 0.0798 |
| Toluene | 0.0062 | 0.0108 | 0.0180 |
| Water | 4.201 g/L (at 29°C for HOBt)[5] |
Data presented in this table is derived from the mole fraction data in the cited literature and is intended for comparative purposes.[4]
Theoretical Considerations for the Ammonium Salt's Solubility
The principle of "like dissolves like" is the cornerstone of solubility prediction. The formation of the ammonium salt from HOBt introduces an ionic character to the molecule. This has a profound impact on its intermolecular interactions with solvent molecules.
Increased Solubility in Polar Solvents: The ionic nature of the ammonium salt allows for strong ion-dipole interactions with polar solvent molecules. Polar protic solvents, such as water and alcohols, can also engage in hydrogen bonding with both the anion and the cation of the salt. This is expected to result in significantly higher solubility of the ammonium salt in polar solvents compared to the parent HOBt. One source notes that the ammonium salt's structure enhances its solubility in polar solvents compared to HOBt.[3]
Decreased Solubility in Nonpolar Solvents: Conversely, the energy required to break the ionic lattice of the salt and solvate the ions with nonpolar solvent molecules, which primarily interact through weak van der Waals forces, is energetically unfavorable. Therefore, the solubility of the ammonium salt in nonpolar solvents like toluene and hexane is expected to be very low.
Experimental Protocol for Solubility Determination
Given the absence of a comprehensive public dataset, an empirical determination of solubility is often necessary. The following is a standardized, step-by-step protocol for determining the qualitative and semi-quantitative solubility of 1H-Benzotriazole, 1-hydroxy-, ammonium salt in a laboratory setting.
Materials and Equipment
-
1H-Benzotriazole, 1-hydroxy-, ammonium salt
-
A selection of common laboratory solvents (e.g., DMF, NMP, DMSO, THF, DCM, Acetonitrile, Methanol, Ethanol, Water)
-
Analytical balance (readable to at least 0.1 mg)
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Calibrated positive displacement pipettes
-
Small volume glass vials with screw caps
-
Filtration apparatus (e.g., syringe filters with appropriate membrane material)
Safety Precautions
-
Explosion Hazard: Anhydrous HOBt and its derivatives can be explosive.[2] While the ammonium salt is expected to be more stable, it should be handled with care. Avoid grinding or subjecting the dry material to shock or friction.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated fume hood.
-
Material Safety Data Sheet (MSDS): Consult the MSDS for 1H-Benzotriazole, 1-hydroxy-, ammonium salt before commencing any work.
Experimental Workflow
Step 1: Preparation of a Saturated Solution
-
Accurately weigh approximately 100 mg of 1H-Benzotriazole, 1-hydroxy-, ammonium salt into a tared glass vial.
-
Add a known volume (e.g., 1.0 mL) of the desired solvent to the vial.
-
Securely cap the vial.
Step 2: Equilibration
-
Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A constant presence of undissolved solid should be visible.
Step 3: Phase Separation
-
Remove the vial from the shaker and allow the undissolved solid to settle. Centrifugation can be used to expedite this process.
Step 4: Sample Collection
-
Carefully withdraw a known volume (e.g., 0.5 mL) of the clear supernatant using a calibrated pipette. Ensure no solid particles are transferred.
-
For highly accurate results, the supernatant can be filtered through a syringe filter compatible with the solvent.
Step 5: Mass Determination
-
Transfer the collected supernatant to a pre-weighed vial.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Once the solvent is completely removed, re-weigh the vial. The difference in weight corresponds to the mass of the dissolved solute.
Step 6: Calculation Calculate the solubility in the desired units (e.g., mg/mL or g/L):
Solubility = (Mass of residue) / (Volume of supernatant collected)
Conclusion and Field-Proven Insights
While a comprehensive public database on the solubility of 1H-Benzotriazole, 1-hydroxy-, ammonium salt remains an unmet need, a scientifically sound approach can be employed to navigate this challenge. By leveraging the extensive data available for the parent compound, HOBt, and understanding the fundamental principles of how salt formation influences solubility, researchers can make informed decisions about solvent selection.
From a practical standpoint, the enhanced polarity of the ammonium salt suggests that it will be most effectively utilized in polar aprotic solvents such as DMF, NMP, and DMSO, which are common in peptide synthesis and other organic transformations. Its solubility in polar protic solvents like methanol and ethanol is also expected to be significant. For applications requiring less polar environments, a careful empirical determination of its solubility is strongly recommended.
The protocol provided in this guide offers a reliable method for generating this crucial data in-house, empowering researchers to optimize their reaction conditions and advance their scientific endeavors with confidence.
References
-
LookChem. 1-Hydroxybenzotriazole. [Link]
-
ResearchGate. Thermodynamic Functions for Solubility of 1-Hydroxybenzotriazole in Sixteen Solvents at Temperatures from (278.15 to 313.15) K and Mixing Property of Mixtures. [Link]
-
PubChem. 1-Hydroxybenzotriazole. [Link]
-
PubChem. 1H-Benzotriazole, 1-hydroxy-, ammonium salt (1:1). [Link]
-
Wikipedia. Hydroxybenzotriazole. [Link]
-
SYNTHETIKA. 1-Hydroxybenzotriazole. [Link]
-
Scite.ai. Thermodynamic Functions for Solubility of 1-Hydroxybenzotriazole in Sixteen Solvents at Temperatures from (278.15 to 313.15) K and Mixing Property of Mixtures. [Link]
-
Ataman Kimya. HYDROXYBENZOTRIAZOLE. [Link]
-
Mol-Instincts. 1-HYDROXYBENZOTRIAZOLE, AMMONIUM SALT. [Link]
-
PolyblueChem. 1-Hydroxybenzotriazole Hydrate (HOBT, CAS: 123333-53-9): Chemical Properties, Production Process, and Applications. [Link]
Sources
- 1. 1H-Benzotriazole, 1-hydroxy-, ammonium salt (1:1) | C6H8N4O | CID 113175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hydroxybenzotriazole - Wikipedia [en.wikipedia.org]
- 3. 1H-Benzotriazole, 1-hydroxy-, ammonium salt | 63307-62-0 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. lookchem.com [lookchem.com]
A Theoretical and Computational In-depth Guide to 1H-Benzotriazole, 1-hydroxy-, ammonium salt
Foreword: Bridging Theory and Application for a Critical Reagent
To the researchers, scientists, and drug development professionals who navigate the complex landscape of modern chemistry, this guide offers a deep dive into the theoretical and computational underpinnings of 1H-Benzotriazole, 1-hydroxy-, ammonium salt. While widely utilized, a comprehensive understanding of its molecular behavior, particularly from a computational standpoint, remains an area ripe for exploration. This document synthesizes established experimental knowledge with robust, field-proven computational methodologies to provide a holistic view. We will not only detail what is known but also chart a course for future in-silico investigation, empowering you to better predict its behavior, optimize its application, and ensure its safe handling. Herein, we blend rigorous scientific principles with practical, actionable insights, reflecting a commitment to advancing both fundamental knowledge and its real-world application.
Foundational Understanding: From Parent Compound to Ammonium Salt
1H-Benzotriazole, 1-hydroxy-, ammonium salt (HOAt-NH₄) is the ammonium salt of 1-hydroxybenzotriazole (HOBt), a well-established reagent in organic synthesis. Its primary role is as an additive in peptide synthesis, where it is employed to enhance coupling efficiency and suppress racemization.[1][2][3] The formation of the ammonium salt enhances its solubility in polar solvents compared to its parent compound, HOBt.[4]
The parent compound, HOBt, is a white crystalline powder, and commercial products often contain water as a monohydrate.[1] A critical consideration is that anhydrous HOBt is explosive, highlighting the importance of understanding its stability and handling requirements.[1] The ammonium salt form is generally considered to be a safer alternative for handling and storage.[5]
| Property | 1-Hydroxybenzotriazole (HOBt) | 1H-Benzotriazole, 1-hydroxy-, ammonium salt |
| Molecular Formula | C₆H₅N₃O | C₆H₈N₄O |
| Molar Mass | 135.12 g/mol (anhydrous) | 152.15 g/mol |
| Appearance | White crystalline powder | White to off-white solid |
| Key Application | Peptide synthesis coupling additive | Peptide synthesis, selective kinase inhibitor |
| Solubility | Limited in polar solvents | Enhanced solubility in polar solvents |
| Safety | Anhydrous form is explosive | Generally safer for handling and storage |
This table summarizes the key properties of HOBt and its ammonium salt, drawing on established chemical data.[1][4][6]
Beyond peptide synthesis, 1H-Benzotriazole, 1-hydroxy-, ammonium salt has been identified as a selective kinase inhibitor, showing potential in cancer research by inhibiting the proliferation of tumor cells in vitro.[7] It has been shown to inhibit the enzyme activity of the catalytic subunit of the protein kinase C (PKC) family.[7]
A Proposed Framework for Theoretical and Computational Investigation
Given the limited specific computational studies on the ammonium salt, this section outlines a robust, validated protocol for its theoretical investigation. This framework is built upon established methodologies for studying organic salts and ionic liquids.
Computational Workflow: A Multi-faceted Approach
Our proposed workflow integrates Density Functional Theory (DFT) for detailed electronic structure analysis with Molecular Dynamics (MD) simulations to capture the dynamic behavior of the salt in solution.
Caption: Proposed computational workflow for the study of 1H-Benzotriazole, 1-hydroxy-, ammonium salt.
Detailed Protocol: Density Functional Theory (DFT) Calculations
DFT is a powerful quantum mechanical method for investigating the electronic structure of molecules.
Objective: To determine the optimized geometry, electronic properties, and pKa of the 1-hydroxybenzotriazolate anion and its interaction with the ammonium cation.
Step-by-Step Methodology:
-
Structure Preparation: Construct the initial 3D structures of the 1-hydroxybenzotriazolate anion and the ammonium cation.
-
Geometry Optimization: Perform geometry optimization using a suitable functional and basis set (e.g., B3LYP/6-311++G(d,p)) to find the lowest energy conformation.
-
Frequency Analysis: Conduct frequency calculations on the optimized structures to confirm they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data.
-
Electronic Property Calculation: Analyze the electronic properties of the optimized structures, including the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the electrostatic potential (ESP) surface. These properties provide insights into the molecule's reactivity and interaction sites.[8]
-
pKa Calculation: Computationally determine the pKa of the parent HOBt to validate the chosen theoretical model against experimental data. This can be achieved by calculating the Gibbs free energy of the acid and its conjugate base in a solvated environment, often using a continuum solvation model like the Polarizable Continuum Model (PCM).[9] Experimental pKa values for HOBt in 95% acetonitrile-water have been reported, providing a valuable benchmark.[5][6]
-
Interaction Energy Calculation: Calculate the binding energy between the 1-hydroxybenzotriazolate anion and the ammonium cation to understand the strength of their ionic interaction.
Detailed Protocol: Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of molecules over time, which is crucial for understanding properties like solubility and diffusion in solution.
Objective: To simulate the behavior of 1H-Benzotriazole, 1-hydroxy-, ammonium salt in an aqueous environment to predict its solubility and understand the solvation structure.
Step-by-Step Methodology:
-
Force Field Parameterization: Select a suitable force field (e.g., OPLS-AA or GAFF) and parameterize it for the 1-hydroxybenzotriazolate anion and ammonium cation. The partial charges can be derived from the DFT calculations (ESP fitting).
-
System Setup: Create a simulation box containing a number of ion pairs and a sufficient number of water molecules to represent a desired concentration.
-
Energy Minimization: Perform energy minimization of the entire system to remove any steric clashes.
-
Equilibration: Equilibrate the system in two stages:
-
NVT Ensemble (Canonical): Heat the system to the desired temperature while keeping the volume constant.
-
NPT Ensemble (Isothermal-Isobaric): Bring the system to the correct density by maintaining constant temperature and pressure.
-
-
Production Run: Run the simulation for a sufficient length of time (nanoseconds to microseconds) to collect statistically significant data.
-
Trajectory Analysis: Analyze the simulation trajectory to calculate properties such as:
-
Radial Distribution Functions (RDFs): To understand the solvation shell structure around the ions.
-
Mean Square Displacement (MSD): To calculate the diffusion coefficients of the ions.
-
Solubility Prediction: Employ advanced techniques like the calculation of the potential of mean force for moving an ion pair from the solvent to a crystal lattice site to predict solubility.[4][10]
-
Anticipated Insights and Practical Implications
A comprehensive theoretical and computational study as outlined above would yield significant insights into the behavior of 1H-Benzotriazole, 1-hydroxy-, ammonium salt.
Predicted Outcomes:
-
Optimized Molecular Structure: The DFT calculations will provide a precise 3D structure of the 1-hydroxybenzotriazolate anion, revealing bond lengths and angles. The electrostatic potential map will highlight the electron-rich and electron-poor regions, indicating the likely sites of interaction.
-
Electronic Properties and Reactivity: The HOMO-LUMO gap will provide an indication of the chemical reactivity and kinetic stability of the anion.[8] This is crucial for understanding its role in peptide coupling reactions.
-
Solvation and Solubility: MD simulations will reveal how water molecules arrange around the 1-hydroxybenzotriazolate and ammonium ions, providing a molecular-level understanding of its enhanced solubility. The predicted solubility can be compared with experimental data to validate the computational model.
-
Ion Pairing and Dynamics: The simulations will also provide information on the extent of ion pairing in solution and the mobility of the individual ions, which can influence its reactivity and effectiveness as a reagent.
Caption: Logical flow from computational studies to practical applications.
Conclusion and Future Directions
This guide has provided a comprehensive overview of 1H-Benzotriazole, 1-hydroxy-, ammonium salt, synthesizing known experimental data with a proposed framework for in-depth theoretical and computational investigation. While direct computational studies on this specific salt are not yet prevalent in the literature, the methodologies outlined here, based on established principles for similar chemical systems, provide a clear and robust path forward.
By leveraging the power of DFT and MD simulations, researchers can gain unprecedented molecular-level insights into the structure, reactivity, and solution-phase behavior of this important reagent. These insights will not only deepen our fundamental understanding but also have significant practical implications for optimizing its use in peptide synthesis, exploring its potential in drug development, and ensuring its safe handling and storage. The synergy between computational modeling and experimental validation will undoubtedly continue to drive innovation in the chemical sciences.
References
- Fathalla, M. F., & Khattab, S. N. (2011). Spectrophotometric Determination of pKa's of 1-Hydroxybenzotriazole and Oxime Derivatives in 95% Acetonitrile-Water. Journal of the Chemical Society of Pakistan, 33(3), 328-333.
- Gcs, A., & P, K. (2021). Solubility Prediction of Organic Molecules with Molecular Dynamics Simulations. Crystal Growth & Design, 21(9), 5116-5126.
-
Wikipedia. (2023, December 2). Hydroxybenzotriazole. Retrieved from [Link]
- Alieva, G. K., Kadirova, Sh. A., Nuralieva, G. A., & Ashurov, J. M. (2021). Synthesis and Study of Complex Compounds with Benzotriazole Products of 3d-Metals.
-
LookChem. (n.d.). 1-Hydroxybenzotriazole. Retrieved from [Link]
-
PubChem. (n.d.). 1H-Benzotriazole, 1-hydroxy-, ammonium salt (1:1). Retrieved from [Link]
- The synthesis and characterization of benzotriazole-based cationic surfactants and the evaluation of their corrosion inhibition efficiency on copper in seawater. (2019). RSC Advances, 9(50), 29288-29300.
-
Chemsrc. (n.d.). CAS#:63307-62-0 | 1-hydroxy-1H-benzotriazole, ammonium salt. Retrieved from [Link]
-
Ataman Kimya. (n.d.). HYDROXYBENZOTRIAZOLE. Retrieved from [Link]
-
PubChem. (n.d.). 1-Hydroxybenzotriazole. Retrieved from [Link]
-
Graz University of Technology. (n.d.). Quantum Chemistry: Model Peptides. Retrieved from [Link]
-
ACS Publications. (2006). Computational Study on Hydroxybenzotriazoles as Reagents for Ester Hydrolysis. Retrieved from [Link]
- Pop, I. E., et al. (2010).
-
ResearchGate. (2018). Synthesis, Experimental and DFT Studies of Some Benzotriazole Derivatives as Brass C68700 Corrosion Inhibitors in NaCl 3 %. Retrieved from [Link]
-
ResearchGate. (2013). Molecular dynamics simulation of the interaction between benzotriazole and its derivatives and Cu2O crystal. Retrieved from [Link]
-
PMC. (2021). Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles. Retrieved from [Link]
-
ResearchGate. (2010). Facile synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles from peptide coupling agents, mechanistic studies, and synthetic applications. Retrieved from [Link]
-
MDPI. (2021). Molecular Dynamics Simulations Based on 1-Phenyl-4-Benzoyl-1-Hydro-Triazole ERRα Inverse Agonists. Retrieved from [Link]
-
MDPI. (2022). Novel 1,2,3-Triazole-Based Benzothiazole Derivatives: Efficient Synthesis, DFT, Molecular Docking, and ADMET Studies. Retrieved from [Link]
-
ResearchGate. (2023). Thermodynamic properties of benzotriazole derivatives: An experimental and computational study. Retrieved from [Link]
-
R Discovery. (2023). A quinoline-benzotriazole derivative: Synthesis, crystal structure and characterization by using spectroscopic, DFT and molecular docking methods. Retrieved from [Link]
-
Taylor & Francis Online. (2022). Synthesis, Physiochemical Characterization and Biological Investigation with Quantum Chemical Computations of Benzotriazole Salicylate. Retrieved from [Link]
-
PubMed. (2012). DFT study of gas-phase adsorption of benzotriazole on Cu(111), Cu(100), Cu(110), and low coordinated defects thereon. Retrieved from [Link]
- ACS Publications. (2017). Comparison of Implicit and Explicit Solvent Models for the Calculation of Solvation Free Energy in Organic Solvents.
-
MDPI. (2024). HDTMS-, Polybutadiene-, and Benzotriazole-Modified Polylactic-Based Resin for Solar Cells Encapsulation with Exceptional Environmental Stability of MAPI Perovskite Films. Retrieved from [Link]
- PubMed Central. (2015). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 115(20), 11078-11096.
-
Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]
- PubMed. (2014). HBTU Mediated 1-hydroxybenzotriazole (HOBt) Conjugate Addition: Synthesis and Stereochemical Analysis of β-benzotriazole N-oxide Substituted γ-amino Acids and Hybrid Peptides. Organic & Biomolecular Chemistry, 12(44), 8968-8973.
-
ResearchGate. (2024). An experimental-computational study on thermodynamic properties and intermolecular interactions of binary mixtures composed of quaternary ammonium salts-based deep eutectic solvents and [ETN] or [ACN]. Retrieved from [Link]
- Impact of Different Groups on Properties of All Members of the Series of 1-X-Benzotriazole Derivatives (X= H, CH3, Cl, NH2, OH). (2020). Journal of the Mexican Chemical Society, 64(2), 111-128.
- Albericio, F., & Carpino, L. A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Society Reviews, 40(10), 4828-4844.
-
KAIST. (2016). Solubility prediction of organic ionic compounds with computational methods for photoresist application. Retrieved from [Link]
-
ResearchGate. (2019). COSMO-RS predictions plotted versus experimental values of the solubility of rutin in 12 types of ILs at 313.15 K (A) and 333.15 K (B). Retrieved from [Link]
-
SCM. (n.d.). COSMO-RS: predict solubilities & fluid thermodynamics. Retrieved from [Link]
-
YouTube. (2023, December 6). Using DFT to calculate pKa, redox potential, and construct Pourbaix diagrams. Retrieved from [Link]
- ResearchGate. (2013). Molecular dynamics simulation of the interaction between benzotriazole and its derivatives and Cu2O crystal. Journal of Molecular Modeling, 19(11), 4857-4865.
-
ChemRxiv. (2021). Explicit solvation modeling in the accurate TD-DFT prediction of absorption spectra for natural nucleobases and fluorescent nucl. Retrieved from [Link]
-
MDPI. (2023). Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds. Retrieved from [Link]
-
ResearchGate. (2014). Molecular dynamics simulations of ionic liquids. Retrieved from [Link]
- Calculation of the pKa of 1-(o-Hydroxyphenyl) Imidazole Carboxylic Esters Using the ab initio, DFT and PCM–UAHF models. (2010). Asian Journal of Chemistry, 22(8), 5727-5736.
-
MDPI. (2024). Reactive Molecular Dynamics in Ionic Liquids: A Review of Simulation Techniques and Applications. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2014). Synthesis, morphology and theoretical calculation of 1H-benzotriazole aceto-hydrazide. Retrieved from [Link]
Sources
- 1. bachem.com [bachem.com]
- 2. mdpi.com [mdpi.com]
- 3. 1-Hydroxybenzotriazole: A Comprehensive Overview for Chemistry Professionals_Chemicalbook [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. jcsp.org.pk [jcsp.org.pk]
- 6. researchgate.net [researchgate.net]
- 7. biosynth.com [biosynth.com]
- 8. The synthesis and characterization of benzotriazole-based cationic surfactants and the evaluation of their corrosion inhibition efficiency on copper i ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04461B [pubs.rsc.org]
- 9. asianpubs.org [asianpubs.org]
- 10. pubs.acs.org [pubs.acs.org]
Methodological & Application
The Guardian of Chirality: A Technical Guide to Amide Bond Formation Using 1-Hydroxybenzotriazole
In the landscape of synthetic chemistry, particularly within pharmaceutical and peptide research, the creation of the amide bond is a cornerstone reaction. Its robustness and prevalence in biological systems demand synthetic methods that are not only efficient but also impeccably precise. This guide provides an in-depth exploration of a classic and reliable method for amide bond formation: the use of 1-Hydroxybenzotriazole (HOBt) in conjunction with a carbodiimide coupling agent. While often supplied and handled as a hydrate to mitigate its explosive nature, for the purposes of this protocol, we will refer to it as HOBt. We will also clarify the role of its related ammonium/uronium salt derivatives, which function as standalone coupling reagents.
Foundational Principles: The Role of HOBt in Amide Synthesis
The direct condensation of a carboxylic acid and an amine is thermodynamically challenging due to the formation of a stable ammonium carboxylate salt.[1] To overcome this, the carboxylic acid must first be "activated." Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for this activation. However, the use of EDC alone is fraught with two significant challenges: the risk of racemization of chiral carboxylic acids (especially α-amino acids) and the formation of a stable N-acylurea byproduct, which terminates the desired reaction pathway.[2]
This is where HOBt serves as an essential additive. Its primary functions are twofold:
-
Racemization Suppression: HOBt intercepts the highly reactive O-acylisourea intermediate formed from the reaction between the carboxylic acid and EDC. This interception leads to the formation of a more stable HOBt-ester. This active ester is less reactive than the O-acylisourea, which minimizes the opportunity for the deprotonation of the α-carbon and subsequent racemization, particularly via the oxazolone pathway.[2][3]
-
Improved Efficiency: The HOBt-ester is a highly efficient acylating agent. Its reaction with the amine to form the desired amide is typically clean and proceeds at a reasonable rate, while the competing rearrangement to the inactive N-acylurea is significantly diminished.[4]
Clarification: HOBt as an Additive vs. HOBt-based Reagents
It is crucial to distinguish between using HOBt as an additive and using pre-formed HOBt-based coupling reagents.[5]
-
HOBt (Additive): In the context of this guide, HOBt is added to the reaction mixture alongside a carbodiimide like EDC or Dicyclohexylcarbodiimide (DCC).
-
Ammonium/Uronium Salts (e.g., HBTU, HATU): These reagents, such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), are uronium salts derived from HOBt. They are standalone coupling reagents that do not require the separate addition of a carbodiimide.[5] They offer a more streamlined, one-step activation and coupling process.[5] This guide focuses on the former, more classical approach.
The Mechanism of Action: A Stepwise View
The EDC/HOBt coupling reaction proceeds through a well-established mechanism that ensures both activation and preservation of stereochemical integrity.
// Nodes Acid [label="R-COOH\n(Carboxylic Acid)", fillcolor="#F1F3F4", fontcolor="#202124"]; EDC [label="EDC", fillcolor="#F1F3F4", fontcolor="#202124"]; O_Acylisourea [label="O-Acylisourea Intermediate\n(Highly Reactive, Prone to Racemization)", fillcolor="#FBBC05", fontcolor="#202124"]; HOBt [label="HOBt", fillcolor="#F1F3F4", fontcolor="#202124"]; HOBt_Ester [label="HOBt Active Ester\n(Stabilized, Resists Racemization)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Amine [label="R'-NH2\n(Amine)", fillcolor="#F1F3F4", fontcolor="#202124"]; Amide [label="Amide Product", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Urea [label="EDC-Urea Byproduct\n(Water-Soluble)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; NAcylurea [label="N-Acylurea Byproduct\n(Inactive)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Acid -> O_Acylisourea [label="+ EDC"]; EDC -> O_Acylisourea; O_Acylisourea -> HOBt_Ester [label="+ HOBt\n(Fast, Suppresses Side Reactions)"]; HOBt -> HOBt_Ester; HOBt_Ester -> Amide [label="+ R'-NH2\n(Acylation)"]; Amine -> Amide; Amide -> Urea [style=invis]; // for layout O_Acylisourea -> NAcylurea [label="Rearrangement\n(Side Reaction)", color="#EA4335"]; HOBt_Ester -> HOBt [label="Regenerated", style=dashed, dir=back];
// Invisible edges for alignment subgraph { rank=same; Acid; EDC; } subgraph { rank=same; HOBt; Amine; } }
Figure 1: Reaction mechanism of EDC/HOBt mediated amide bond formation.
Step 1: Formation of the O-Acylisourea Intermediate. The carboxylic acid attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate. This is the rate-determining step of the overall process.[6]
Step 2: Interception by HOBt. Before the O-acylisourea can rearrange to an N-acylurea or cause racemization, it is rapidly intercepted by the nucleophilic HOBt to form the HOBt active ester.
Step 3: Aminolysis. The amine attacks the carbonyl carbon of the HOBt-ester. The benzotriazole moiety is an excellent leaving group, facilitating the formation of the new amide bond. HOBt is regenerated in this step, meaning it can act catalytically, though it is typically used in stoichiometric amounts to ensure complete and rapid conversion of the O-acylisourea intermediate.[6]
Standard Laboratory Protocol for EDC/HOBt Coupling
This protocol provides a general framework for the solution-phase coupling of a carboxylic acid and an amine. Optimal conditions, such as solvent, temperature, and reaction time, may vary depending on the specific substrates.
Reagents and Materials
| Reagent/Material | Typical Molar Excess (relative to limiting reagent) | Purpose |
| Carboxylic Acid | 1.0 - 1.2 eq. | Acyl donor |
| Amine | 1.0 eq. (Limiting Reagent) | Nucleophile |
| EDC·HCl | 1.2 - 1.5 eq. | Carbodiimide activating agent |
| HOBt (Hydrate) | 1.2 - 1.5 eq. | Racemization suppressor & co-activator |
| Base (e.g., DIPEA, TEA, NMM) | 2.0 - 3.0 eq. | Neutralize amine salts and acidic byproducts |
| Anhydrous Solvent (DMF, DCM) | - | Reaction medium |
| Magnetic Stirrer & Stir Bar | - | Agitation |
| Inert Atmosphere (N₂ or Ar) | - | Optional, but recommended to prevent side reactions with moisture |
Note on Bases: The choice of base is critical. Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) are often preferred over triethylamine (TEA) as they are less nucleophilic and less likely to cause side reactions. If the amine starting material is a hydrochloride or other salt, an additional equivalent of base is required for its neutralization. In some protocols, an ammonium salt like ammonium chloride (NH₄Cl) may be used, particularly when synthesizing primary amides where ammonia is the amine source.
Step-by-Step Procedure
start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; prep [label="1. Dissolve Acid, Amine & HOBt\n- Choose anhydrous solvent (DMF/DCM).\n- Add Carboxylic Acid (1.1 eq), Amine (1.0 eq), HOBt (1.2 eq).\n- Stir under inert atmosphere."]; cool [label="2. Cool to 0 °C\n- Use an ice-water bath.\n- Reduces side reactions and exotherm."]; base_add [label="3. Add Base\n- Add DIPEA (2-3 eq) dropwise.\n- Stir for 5-10 minutes."]; edc_add [label="4. Add EDC·HCl\n- Add EDC·HCl (1.2 eq) portion-wise.\n- Maintain temperature at 0 °C."]; reaction [label="5. Reaction\n- Allow to warm to room temperature.\n- Stir for 4-16 hours.\n- Monitor by TLC or LC-MS."]; workup [label="6. Aqueous Workup\n- Dilute with organic solvent (e.g., EtOAc).\n- Wash with aq. acid, aq. base, and brine."]; purify [label="7. Isolate & Purify\n- Dry organic layer (Na₂SO₄).\n- Concentrate in vacuo.\n- Purify by column chromatography or recrystallization."]; end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> prep -> cool -> base_add -> edc_add -> reaction -> workup -> purify -> end; }
Figure 2: Standard workflow for an EDC/HOBt coupling reaction.
-
Preparation: To a round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.1 eq.), the amine (1.0 eq., assuming it is the limiting reagent), and HOBt (1.2 eq.).
-
Dissolution: Add an appropriate volume of anhydrous solvent (e.g., DMF or DCM, to achieve a concentration of ~0.1-0.5 M). Stir the mixture under an inert atmosphere (N₂ or Argon) until all solids are dissolved.
-
Cooling: Cool the reaction vessel to 0 °C using an ice-water bath. This is critical to control the initial exotherm upon addition of the base and EDC, and to minimize potential side reactions.[2]
-
Base Addition: Slowly add the base (e.g., DIPEA, 2-3 eq.) to the cooled solution. If the amine is an HCl salt, ensure enough base is added to neutralize it and to facilitate the coupling. Stir for 5-10 minutes.
-
EDC Addition: Add the EDC·HCl (1.2 eq.) to the reaction mixture in small portions over 5-10 minutes. Adding it portion-wise helps to maintain the low temperature and control the reaction rate.
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 4-16 hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the limiting starting material is consumed.
-
Workup:
-
Dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a dilute acid (e.g., 1 M HCl or 5% citric acid solution) to remove excess base and any remaining EDC.
-
Wash with a dilute base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and HOBt.
-
Wash with brine to remove residual water.
-
The water-soluble urea byproduct formed from EDC is effectively removed during these aqueous washes.[7]
-
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can then be purified by flash column chromatography, recrystallization, or preparative HPLC as needed.
Troubleshooting and Expert Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive EDC (hydrolyzed).2. Sterically hindered substrates.3. Insufficient base.4. Poor solvent choice. | 1. Use fresh, high-quality EDC·HCl; store it desiccated.2. Increase reaction time and/or temperature (e.g., to 40 °C). Consider a more potent activator like HATU.3. Ensure at least 1 eq. of base is present for coupling after neutralizing any salts.4. Switch to a more polar aprotic solvent like DMF for substrates with poor solubility. |
| Racemization Detected | 1. Reaction temperature too high.2. Insufficient HOBt.3. Strong or nucleophilic base. | 1. Maintain 0 °C during the addition of EDC and allow the reaction to proceed at room temperature or below.2. Ensure at least 1 stoichiometric equivalent of HOBt is used.3. Use a non-nucleophilic, hindered base like DIPEA or 2,4,6-collidine. |
| N-Acylurea Byproduct Formed | 1. Slow reaction with the amine.2. Insufficient HOBt to trap the O-acylisourea intermediate. | 1. Increase the concentration of the amine if possible.2. Ensure HOBt is present in at least stoichiometric amounts relative to EDC. The order of addition is key; pre-mixing the acid, amine, and HOBt before adding EDC is often beneficial. |
| Difficult Purification | 1. Incomplete removal of urea byproduct.2. Emulsion during aqueous workup. | 1. Perform multiple acidic washes (e.g., 1 M HCl) to ensure the protonated, water-soluble urea is fully extracted.2. Add more brine to the aqueous layer to break the emulsion. Filter the entire mixture through celite if necessary. |
Conclusion
The EDC/HOBt protocol remains a robust and indispensable tool in the synthetic chemist's arsenal for the construction of amide bonds. Its efficacy lies in the synergistic action of the carbodiimide activator and the benzotriazole additive, which collectively promote efficient coupling while safeguarding the stereochemical integrity of sensitive substrates. By understanding the underlying mechanism and adhering to a well-controlled protocol, researchers can reliably synthesize amides, from simple molecules to complex peptides, with high fidelity and yield.
References
-
Chan, L.C., & Cox, B.G. (2007). Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. The Journal of Organic Chemistry, 72(23), 8863–8869. Available at: [Link]
-
Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. Available at: [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Available at: [Link]
-
Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Available at: [Link]
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available at: [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]
-
König, W., & Geiger, R. (1970). Eine neue Methode zur Synthese von Peptiden: Aktivierung der Carboxylgruppe mit Dicyclohexylcarbodiimid unter Zusatz von 1-Hydroxy-benzotriazolen. Chemische Berichte, 103(3), 788-798. Available at: [Link]
-
Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Available at: [Link]
-
Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Available at: [Link]
Sources
Application Notes & Protocols: 1-Hydroxy-7-azabenzotriazole (HOAt) as a Superior Coupling Additive in Peptide Chemistry
Introduction: Overcoming the Core Challenges of Peptide Synthesis
The formation of the amide bond is the fundamental reaction in peptide synthesis.[1] While conceptually simple, the process is fraught with challenges that can compromise the yield, purity, and biological activity of the final peptide. The two primary obstacles are the slow rate of coupling for sterically hindered amino acids and the risk of racemization, an epimerization at the α-carbon that can render the synthetic peptide biologically inert.[2][3]
For decades, 1-hydroxybenzotriazole (HOBt) was the gold-standard additive used in conjunction with carbodiimides to mitigate these issues.[4] However, the quest for greater efficiency and purity, especially in the synthesis of complex and "difficult" sequences, led to the development of a superior successor: 1-hydroxy-7-azabenzotriazole (HOAt).[5] This guide provides a detailed exploration of HOAt's mechanism, its practical applications, and step-by-step protocols for its use, designed for researchers and professionals in peptide chemistry and drug development.
Section 1: The Chemistry of HOAt in Peptide Coupling
Mechanism of Action: The Formation of a Superior Active Ester
In peptide synthesis, a coupling reagent, such as a carbodiimide like N,N'-diisopropylcarbodiimide (DIC), is used to activate the carboxylic acid of an N-protected amino acid.[1] This activation makes the carboxyl carbon susceptible to nucleophilic attack by the free amino group of the adjacent amino acid or the growing peptide chain.
When HOAt is present as an additive, it intercepts the initial, highly reactive intermediate (e.g., an O-acylisourea from a carbodiimide) to form a highly reactive OAt-ester.[6] This two-step process—activation followed by aminolysis—is significantly more efficient and cleaner than direct carbodiimide-mediated coupling.[1] The pyridine nitrogen within the HOAt structure provides anchimeric assistance (neighboring group participation) during the aminolysis step, which accelerates the rate of amide bond formation.[7][8]
The HOAt Advantage: Superior Reactivity over HOBt
The enhanced performance of HOAt stems from its chemical structure. The introduction of an electron-withdrawing nitrogen atom at the 7-position of the benzotriazole ring makes HOAt more acidic than HOBt (lower pKa).[5] This increased acidity translates to the OAt moiety being a better leaving group compared to OBt.[7] Consequently, the OAt active esters are more reactive and undergo aminolysis faster, leading to higher coupling efficiencies and shorter reaction times.[6][7] This is particularly crucial for overcoming the steric hindrance associated with coupling bulky or α,α-disubstituted amino acids.[6]
A Critical Role in Racemization Suppression
Racemization during peptide synthesis typically occurs via the formation of a 5(4H)-oxazolone intermediate from the activated amino acid.[1] Additives like HOAt play a crucial role by rapidly converting the initial activated species into an active ester.[3] This OAt ester is less prone to forming the oxazolone, and its high reactivity ensures it is consumed quickly by the amine component. By minimizing the concentration and lifetime of racemization-prone intermediates, HOAt effectively preserves the chiral integrity of the amino acids being coupled.[2] Studies have consistently shown that HOAt is a more effective racemization suppressant than HOBt.[8]
Section 2: HOAt in Practice: Reagent Selection and Application
The benefits of HOAt can be harnessed in two primary ways: as a standalone additive with a separate coupling reagent, or as an integral component of a pre-formed "onium" salt coupling reagent.
HOAt as an Additive with Carbodiimides
The classic and most cost-effective method is to use HOAt as an additive with a carbodiimide, such as DIC or EDC.[1] This combination is highly effective for most standard couplings and represents a significant upgrade over the traditional DIC/HOBt protocol, offering faster reactions and lower racemization.[8] This approach is flexible and allows for precise control over the concentration of each component.
Integrated HOAt Reagents: The Power of Onium Salts
For the most demanding applications, a range of onium salts have been developed that incorporate the HOAt moiety directly into their structure. These reagents offer convenience and are among the most powerful coupling agents available.[9]
-
HATU ([1][7][10]Triazolo[4,5-b]pyridin-3-ol, 1-[Bis(dimethylamino)methylene]-1H-, 3-oxide, hexafluorophosphate): An aminium/uronium salt of HOAt. HATU is renowned for its high efficiency and is often the reagent of choice for coupling N-methylated amino acids, sterically hindered residues, and for challenging peptide cyclizations.[1][7][10]
-
PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A phosphonium salt of HOAt. PyAOP is also exceptionally effective for difficult couplings.[7][11] Phosphonium-based reagents like PyAOP are particularly recommended for fragment condensations or cyclizations where the carboxylic acid component is not in excess, as they do not pose the risk of the guanidinylation side reaction that can occur with aminium salts like HATU.[10]
Decision Guide: When to Choose HOAt-Based Reagents
The choice of coupling strategy depends on the specific requirements of the synthesis, balancing cost, efficiency, and the difficulty of the sequence.
Section 3: Experimental Protocols
General Considerations for SPPS using HOAt
-
Solvents: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are the most common solvents. Ensure they are peptide synthesis grade (low water content).
-
Equivalents: For standard solid-phase peptide synthesis (SPPS), the amino acid, coupling reagent, and additive are typically used in a 3- to 5-fold excess over the resin's functional loading.
-
Monitoring: The completion of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test. A negative test (beads remain colorless or yellow) indicates the absence of free primary amines and a complete reaction.
Protocol 1: Standard SPPS Coupling using DIC/HOAt
This protocol describes a standard coupling cycle on a solid-phase resin (e.g., Rink Amide resin) after the N-terminal Fmoc protecting group has been removed.
-
Resin Preparation: After Fmoc deprotection, wash the resin thoroughly with DMF (3 x 10 mL per gram of resin).
-
Activation Solution Preparation: In a separate vessel, dissolve the Fmoc-protected amino acid (4 eq.) and HOAt (4 eq.) in a minimal volume of DMF.
-
Coupling Initiation: Add the activation solution to the washed resin. Then, add DIC (4 eq.) to the reaction vessel.
-
Reaction: Agitate the mixture at room temperature for 45-90 minutes. Reaction times may vary depending on the amino acid.
-
Monitoring: Perform a ninhydrin test. If the test is positive (blue beads), extend the reaction time or perform a second coupling (double coupling).
-
Washing: Once the reaction is complete (negative ninhydrin test), drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.
-
The resin is now ready for the next deprotection and coupling cycle.
Protocol 2: Coupling of a Sterically Hindered Amino Acid using HATU
This protocol is recommended for challenging couplings, such as incorporating Fmoc-Aib-OH or an N-methylated amino acid.
-
Resin Preparation: As in Protocol 1, use Fmoc-deprotected and washed resin.
-
Activation Solution Preparation: In a separate vessel, dissolve the Fmoc-protected amino acid (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF. Note: While HATU contains the HOAt moiety, adding extra free HOAt can sometimes further improve outcomes.
-
Base Addition: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (6 eq.), to the activation solution. Allow the mixture to pre-activate for 1-2 minutes.
-
Coupling Initiation: Add the pre-activated solution to the resin.
-
Reaction: Agitate the mixture at room temperature. Reaction times for hindered couplings can be longer, from 2 to 12 hours. Gentle heating (e.g., 40 °C) can sometimes be beneficial but should be used with caution.
-
Monitoring & Washing: Follow steps 5 and 6 from Protocol 1. A double coupling is often required for particularly difficult residues.
Section 4: Comparative Data & Performance
The superiority of HOAt and its derivatives is evident in comparative studies. The following table summarizes typical outcomes when coupling a challenging sequence.
| Coupling Additive/Reagent | Relative Reactivity | Racemization Suppression | Typical Application |
| HOBt | Standard | Good | Routine synthesis |
| HOAt | High | Excellent | Difficult sequences, general use |
| 6-Cl-HOBt | High | Very Good | A compromise between HOBt and HOAt in cost and reactivity[10] |
| Oxyma Pure | High | Excellent | Safer alternative to benzotriazoles[1] |
| HATU (HOAt-based) | Very High | Superior | Extremely hindered couplings, N-methyl AAs [7] |
| PyAOP (HOAt-based) | Very High | Superior | Fragment coupling, cyclization, hindered AAs [7] |
Data synthesized from literature reports.[1][7][8][10]
Section 5: Safety, Handling, and Alternatives
Handling Potentially Explosive Reagents
A significant drawback of benzotriazole-based additives is their potential to be explosive, particularly in their anhydrous, solid form when subjected to heat or mechanical shock.[1][12]
-
Always handle HOAt and its derivatives (like HATU) with appropriate personal protective equipment (PPE).
-
Avoid grinding or subjecting the solid material to shock.
-
Store in a cool, well-ventilated area away from heat sources.
-
Many suppliers now offer these reagents with a certain percentage of water or as solutions in DMF to improve safety.
The Next Generation: Safer Alternatives
Due to the safety concerns associated with HOAt and HOBt, significant research has focused on developing safer alternatives. The most successful of these is Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate).[1] Onium salts derived from Oxyma, such as COMU, have demonstrated coupling efficiencies comparable or, in some cases, superior to HATU, without the associated explosion risk.[1][5] Furthermore, the byproducts of Oxyma-based reagents are generally more water-soluble, facilitating easier purification.[5] For laboratories where safety is the highest priority, Oxyma-based reagents are an excellent choice.
Conclusion
1-Hydroxy-7-azabenzotriazole (HOAt) represents a pivotal advancement in peptide chemistry. Its unique chemical properties provide a dual benefit of accelerating coupling reactions while simultaneously suppressing racemization to a degree unmatched by its predecessor, HOBt. Whether used as a simple additive with carbodiimides or as the core component of powerful onium salts like HATU and PyAOP, HOAt provides chemists with an indispensable tool for the successful synthesis of simple and complex peptides alike. While safety considerations necessitate careful handling, its performance in overcoming the most persistent challenges of peptide synthesis solidifies its role as a cornerstone reagent in modern research and drug development.
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
-
Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. [Link]
-
Aapptec Peptides. Coupling Reagents. [Link]
-
Subramanian, G. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of Pharmaceutical Sciences and Research, 2(5), 1041-1053. [Link]
-
Merck Millipore. Novabiochem® Coupling reagents. [Link]
-
Li, P., & Xu, J.-C. (2000). HOBt and HOAt-Derived Immonium Salts: New and Highly Efficient Coupling Reagents for Peptide Synthesis. Tetrahedron, 56(51), 9949-9955. (Link available via ResearchGate). [Link]
-
Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
PubChem. 1-Hydroxybenzotriazole. [Link]
-
Bode, J. W. (2022). Practical N-to-C peptide synthesis with minimal protecting groups. Nature Communications, 13(1), 743. [Link]
-
Wehrstedt, K. D., Wandrey, P. A., & Heitkamp, D. (2005). Explosive properties of 1-hydroxybenzotriazoles. Journal of Hazardous Materials, 126(1-3), 1–7. [Link]
Sources
- 1. bachem.com [bachem.com]
- 2. peptide.com [peptide.com]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. nbinno.com [nbinno.com]
- 7. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. researchgate.net [researchgate.net]
- 10. people.uniurb.it [people.uniurb.it]
- 11. peptide.com [peptide.com]
- 12. luxembourg-bio.com [luxembourg-bio.com]
Application Notes & Protocols: The Strategic Use of Hydroxybenzotriazoles in Convergent Peptide Fragment Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Imperative for Advanced Coupling Strategies in Complex Peptide Synthesis
The synthesis of long-chain polypeptides and small proteins is a cornerstone of modern drug discovery and biomedical research. While linear Solid-Phase Peptide Synthesis (SPPS) has been a workhorse methodology, its efficiency diminishes with increasing peptide length. Cumulative yield drops, and the purification of the target peptide from a milieu of closely related deletion sequences becomes a formidable challenge. Convergent fragment synthesis offers a powerful alternative, wherein protected peptide fragments are synthesized independently and then strategically ligated.[1][2] This approach not only simplifies purification but also enhances overall yield and efficiency.
The success of a convergent strategy hinges on the critical fragment coupling step. This reaction, joining two large, sterically hindered, and potentially aggregation-prone fragments, demands a coupling methodology that is both rapid and exceptionally effective at preserving the chiral integrity of the C-terminal amino acid of the activated fragment.[3][4] It is in this demanding context that additives based on the hydroxybenzotriazole scaffold have become indispensable tools. This guide provides an in-depth analysis of 1-hydroxybenzotriazole (HOBt) and its superior analogue, 1-hydroxy-7-azabenzotriazole (HOAt), with a focus on their application in solution-phase convergent fragment coupling, particularly through the use of their highly efficient onium salt derivatives.
The Mechanistic Core: Why Hydroxybenzotriazoles are Essential for Fragment Coupling
Amide bond formation is facilitated by activating the C-terminal carboxylic acid of one peptide fragment, making it susceptible to nucleophilic attack by the N-terminal amine of another.[5] Standard carbodiimides, like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), are effective activators, forming a highly reactive O-acylisourea intermediate. However, this intermediate is notoriously prone to two detrimental side reactions:
-
Racemization: The activated C-terminal amino acid's α-proton becomes highly acidic, leading to its abstraction by base. This forms a planar oxazolone intermediate, which can be protonated from either face, scrambling the stereochemistry of the final product.[6][7] This is particularly problematic during the slow coupling of large fragments.
-
N-acylurea Formation: The O-acylisourea can rearrange into a stable N-acylurea, terminating the reaction and creating a difficult-to-remove impurity.
Hydroxybenzotriazole additives (referred to generically as HOXt) function by rapidly trapping the O-acylisourea intermediate to form a more stable, yet highly reactive, HOXt-active ester. This two-step activation process is the key to their success.[8][9]
1-Hydroxybenzotriazole (HOBt): The Classic Suppressor
For decades, HOBt has been the benchmark additive for suppressing racemization in carbodiimide-mediated couplings.[10] By converting the O-acylisourea to an OBt-ester, it provides a reactive intermediate that is significantly less prone to oxazolone formation, thereby preserving stereochemical integrity.[11]
1-Hydroxy-7-azabenzotriazole (HOAt): The Superior Analogue
Introduced by Louis A. Carpino, 1-hydroxy-7-azabenzotriazole (HOAt) represents a significant advancement over HOBt.[12] Its superiority stems from two key electronic features:
-
Increased Acidity: The electron-withdrawing effect of the pyridine nitrogen at the 7-position makes the hydroxyl group of HOAt more acidic (lower pKa) than that of HOBt. This results in a better leaving group, making the corresponding OAt-active ester more reactive than the OBt-ester.[13]
-
Neighboring Group Participation: The pyridine nitrogen can act as a general base catalyst, participating in the aminolysis of the active ester. This "anchimeric assistance" accelerates the rate of the desired amide bond formation.[13]
This enhanced reactivity means that couplings proceed faster, further minimizing the time window for potential racemization and leading to higher yields, especially in sterically demanding fragment condensations.[14][15][16]
The diagram below illustrates the catalytic cycle and the critical role of HOAt in preventing racemization.
Caption: HOAt mechanism in suppressing racemization during peptide coupling.
Onium Salts: Pre-packaged Activation for Maximum Efficiency
While using a carbodiimide with a HOXt additive is effective, an even more efficient approach involves the use of pre-formed onium salts . These reagents incorporate the HOXt moiety directly into a uronium or phosphonium salt structure. The term "ammonium salt" in this context often refers to these advanced quaternary ammonium derivatives.[17]
Upon addition of a base (e.g., N,N-diisopropylethylamine, DIEA), the onium salt reacts directly with the peptide fragment's carboxylic acid to generate the OAt- or OBt-ester in situ, bypassing the need for a separate carbodiimide and eliminating the formation of urea byproducts.[6]
| Reagent Acronym | Full Chemical Name | HOXt Base | Class | Key Advantages |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HOBt | Uronium | Reliable, cost-effective, good for standard couplings.[18] |
| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HOAt | Uronium | Highly efficient, fast reaction rates, excellent for difficult couplings.[13] |
| PyAOP | (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | HOAt | Phosphonium | Less risk of guanidinylation side reactions at the N-terminus.[4] |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | HOBt | Phosphonium | Stable, effective, avoids urea byproducts. |
Experimental Protocols: A Self-Validating System
The following protocols are designed to provide a robust framework for a convergent fragment coupling reaction. The causality behind each step is explained to ensure a self-validating and reproducible workflow.
Protocol 1: General Convergent Fragment Coupling Using HATU
This protocol describes a typical solution-phase coupling of two protected peptide fragments, where Fragment A contains the C-terminal carboxylic acid and Fragment B contains the N-terminal free amine.
Workflow Overview
Caption: Workflow for a convergent peptide fragment coupling experiment.
Materials & Reagents:
-
Fragment A: N-terminally protected peptide with a free C-terminal carboxylic acid.
-
Fragment B: C-terminally protected peptide with a free N-terminal amine.
-
HATU: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate.
-
Base: N,N-Diisopropylethylamine (DIEA) or 2,4,6-Collidine.
-
Solvent: Anhydrous, polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or Dichloromethane (DCM)).
-
Reaction Monitoring: HPLC, LC-MS.
-
Workup Reagents: 0.5 N HCl (aq), 5% NaHCO₃ (aq), Brine, Anhydrous MgSO₄.
-
Purification: Flash chromatography or preparative HPLC.
Stoichiometry Table:
| Component | Equivalents | Rationale |
| Fragment A | 1.0 | Limiting reagent. |
| Fragment B | 1.0 - 1.2 | A slight excess can help drive the reaction to completion, especially if Fragment B is smaller and more easily removed. |
| HATU | 1.0 - 1.2 | A slight excess ensures complete activation of Fragment A. |
| Base (DIEA) | 2.0 - 2.5 | Two equivalents are needed: one to neutralize the ammonium salt of Fragment B (if applicable) and one to facilitate the HATU activation. |
Step-by-Step Methodology:
-
Preparation (Justification: Purity is paramount for preventing side reactions.)
-
Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture from hydrolyzing the active ester.
-
Ensure both peptide fragments have been thoroughly purified and characterized (HPLC, MS) to confirm identity and purity (>95%). Lyophilize fragments to remove residual water and solvents.
-
-
Activation of Fragment A (Justification: Pre-activation ensures the reactive species is ready for immediate coupling, minimizing its decomposition and potential side reactions.)
-
In a round-bottom flask, dissolve Fragment A (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (to a concentration of approx. 0.1 M).
-
Cool the solution to 0 °C in an ice bath. This mitigates heat generated during activation and slows potential side reactions.
-
Slowly add DIEA (2.2 eq) to the stirred solution. A color change (often to yellow) may be observed, indicating the formation of the OAt-anion.[19]
-
Allow the activation to proceed for 5-10 minutes at 0 °C.
-
-
Coupling Reaction (Justification: Adding the nucleophile to the pre-activated electrophile maximizes reaction efficiency.)
-
In a separate flask, dissolve Fragment B (1.05 eq) in a minimal amount of anhydrous DMF.
-
Add the solution of Fragment B to the activated Fragment A solution dropwise over 5 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours.
-
-
Reaction Monitoring (Justification: Empirical data, not assumptions, should determine the reaction endpoint to avoid over- or under-reacting.)
-
Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 1h, 4h, 12h) and analyzing by analytical HPLC or LC-MS.
-
The reaction is considered complete when the limiting reagent (Fragment A) is consumed.
-
-
Workup & Isolation (Justification: A standard aqueous workup removes the majority of water-soluble reagents and byproducts.)
-
Once the reaction is complete, concentrate the DMF solution under high vacuum.
-
Re-dissolve the residue in a water-immiscible organic solvent like Ethyl Acetate or DCM.
-
Wash the organic layer sequentially with cold 0.5 N HCl (to remove excess base), 5% NaHCO₃ (to remove unreacted HOAt and Fragment A), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude protected peptide.
-
-
Purification and Characterization (Justification: Final product integrity must be confirmed analytically.)
-
Purify the crude product using an appropriate chromatographic method (e.g., silica gel flash chromatography or preparative RP-HPLC).
-
Characterize the final, purified coupled fragment by HPLC, High-Resolution Mass Spectrometry (HRMS), and NMR (if applicable) to confirm its identity, purity, and stereochemical integrity.
-
Safety & Handling Considerations
-
Explosion Hazard: Anhydrous HOBt and its derivatives can be explosive and are sensitive to heat, shock, and friction.[9][20] They are typically supplied wetted with water (as a hydrate) or in solution to mitigate this risk.[21] Always consult the Safety Data Sheet (SDS) before use. Avoid using anhydrous forms unless absolutely necessary and with appropriate safety precautions.
-
Toxicity and Handling: HOBt and HOAt are eye irritants. Onium salts like HATU are also irritants. Always handle these reagents in a well-ventilated fume hood using appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Solvent Purity: Use high-purity, anhydrous solvents to prevent hydrolysis of the coupling reagents and activated intermediates, which would reduce reaction efficiency.
Conclusion: Strategic Implementation for Success
The use of hydroxybenzotriazole-based coupling reagents, particularly HOAt and its onium salt derivatives like HATU, is a field-proven strategy for executing challenging convergent fragment syntheses. By forming highly reactive, racemization-resistant active esters, these reagents enable the efficient and stereochemically faithful ligation of large, protected peptide fragments. The protocols outlined herein provide a robust, self-validating framework for researchers to leverage these powerful tools, paving the way for the successful synthesis of complex peptides and proteins for therapeutic and research applications.
References
- The Essential Role of HOAt in Modern Peptide Synthesis. (n.d.).
- The Chemical Synthesis of Peptides: Understanding the Role of HOAt. (n.d.).
- Li, P., & Xu, J. C. (2000). HOBt and HOAt-derived immonium salts: new and highly efficient coupling reagents for peptide synthesis. Tetrahedron Letters, 41(5), 721-724.
- [Source not directly used for a specific sentence but provides general context]
- HOBt and HBTU in Peptide Coupling Reactions. (n.d.).
- Merck Millipore. (n.d.). Novabiochem® Coupling reagents.
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. (2024). RSC Advances.
- [Source not directly used for a specific sentence but provides general context]
-
PubChem. (n.d.). 1-Hydroxybenzotriazole. Retrieved from [Link]
-
Wikipedia. (n.d.). Hydroxybenzotriazole. Retrieved from [Link]
- El-Faham, A., & Albericio, F. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 772-783.
- Paradis-Bas, M., Tulla-Puche, J., & Albericio, F. (2016). The road to the synthesis of “difficult peptides”. Chemical Society Reviews, 45(3), 632-654.
- [Source not directly used for a specific sentence but provides general context]
- HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. (n.d.). Organic & Biomolecular Chemistry.
- The Chemistry Behind HOAt: Activation and Coupling in Peptide Synthesis. (n.d.).
- Convergent Peptide Synthesis at Large Scale. (n.d.). AIChE Proceedings.
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
- Exploring the Diverse Functions of HBTU in Peptide Synthesis. (2025). Suzhou Highfine Biotech.
- [Source not directly used for a specific sentence but provides general context]
- Peptide Racemization. (n.d.).
-
Sigma-Aldrich. (2020). SAFETY DATA SHEET - 1-Hydroxybenzotriazole hydrate. Retrieved from [Link]
- A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.).
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. CAS#:63307-62-0 | 1-hydroxy-1H-benzotriazole, ammonium salt | Chemsrc [chemsrc.com]
- 3. The road to the synthesis of “difficult peptides” - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. biosynth.com [biosynth.com]
- 6. bachem.com [bachem.com]
- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 8. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 9. Hydroxybenzotriazole - Wikipedia [en.wikipedia.org]
- 10. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. peptide.com [peptide.com]
- 12. people.uniurb.it [people.uniurb.it]
- 13. merckmillipore.com [merckmillipore.com]
- 14. nbinno.com [nbinno.com]
- 15. nbinno.com [nbinno.com]
- 16. nbinno.com [nbinno.com]
- 17. researchgate.net [researchgate.net]
- 18. Exploring the Diverse Functions of HBTU in Peptide Synthesis [en.highfine.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. 1-Hydroxybenzotriazole | C6H5N3O | CID 75771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. scribd.com [scribd.com]
The Ammonium Salt of 1-Hydroxybenzotriazole: A Key Additive for Mitigating Aggregation and Racemization in Difficult Peptide Sequences
Abstract
The synthesis of peptides, particularly those containing hydrophobic residues or specific sequence motifs prone to secondary structure formation, is frequently hampered by on-resin aggregation. This phenomenon can lead to incomplete coupling and deprotection steps, resulting in low yields and purification challenges. Furthermore, the activation of amino acids for coupling carries an inherent risk of racemization, compromising the chiral integrity of the final peptide. This application note provides a detailed guide to the use of 1H-Benzotriazole, 1-hydroxy-, ammonium salt (AOt), a critical additive in Solid-Phase Peptide Synthesis (SPPS) for overcoming these challenges. We will delve into the mechanistic role of the 1-hydroxybenzotriazole (HOBt) moiety in enhancing coupling efficiency and suppressing racemization, clarify the function of the ammonium salt formulation, and provide detailed protocols for its application in synthesizing difficult peptide sequences.
Introduction: The Challenge of Difficult Peptides
Difficult or aggregating peptide sequences represent a significant bottleneck in peptide manufacturing and drug development. Aggregation is primarily driven by intermolecular hydrogen bonding between growing peptide chains, which are tethered to the solid support.[1] This process effectively renders the N-terminal amine inaccessible for the next coupling cycle, leading to deletion sequences that are often difficult to separate from the target peptide.[2]
Common characteristics of difficult sequences include:
-
Stretches of consecutive hydrophobic amino acids (e.g., Val, Ile, Leu).[1]
-
Sequences prone to forming stable secondary structures like β-sheets on the resin.
-
Alternating hydrophobic and hydrophilic residues.
In addition to aggregation, the prevention of racemization is paramount. During carboxyl group activation, particularly with carbodiimides, a highly reactive oxazolone intermediate can form, which is susceptible to deprotonation at the α-carbon, leading to a loss of stereochemical purity.[3] Additives are therefore essential to channel the reaction through a pathway that minimizes this side reaction.
The Role of 1-Hydroxybenzotriazole (HOBt) and its Ammonium Salt (AOt) Formulation
1-Hydroxybenzotriazole (HOBt) is a well-established additive used in conjunction with coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) to enhance reaction rates and, most critically, to suppress racemization.[4][5][6]
Safety and Formulation as an Ammonium Salt: Anhydrous HOBt is known to be explosive and poses a significant handling risk.[7] To mitigate this hazard, HOBt is commercially supplied either as a hydrate (containing water) or as a salt, such as the ammonium salt (AOt) or alkali metal salts.[7][8] This formulation renders the compound stable and safe for transport and laboratory use. In the context of the coupling reaction, which is typically performed in polar aprotic solvents like DMF or NMP and in the presence of base, the active species is the HOBt anion. Therefore, the protocols and mechanisms described for HOBt are directly applicable to its ammonium salt form.
Mechanism of Action: Suppressing Racemization and Enhancing Coupling
When a carbodiimide is used to activate a protected amino acid, it forms a highly reactive O-acylisourea intermediate. This intermediate is susceptible to two pathways:
-
Undesirable Pathway (Racemization): The O-acylisourea can rearrange to form a 5(4H)-oxazolone. The oxazolone has an acidic proton at the chiral center, which can be abstracted by base, leading to racemization.[3]
-
Desired Pathway (Active Ester Formation): In the presence of HOBt, the O-acylisourea is rapidly intercepted to form a more stable HOBt-active ester (OBt ester).[6][9] This active ester is sufficiently reactive to couple efficiently with the free N-terminal amine of the growing peptide chain but is significantly less prone to racemization than the oxazolone intermediate.[4]
The HOBt-mediated pathway effectively outcompetes the oxazolone formation, thus preserving the stereochemical integrity of the amino acid being coupled.
Figure 1: Mechanism of HOBt in suppressing racemization.
Comparative Performance of HOBt and Related Additives
While HOBt is highly effective, other additives have been developed to offer even greater reactivity, which can be beneficial for particularly hindered couplings or difficult sequences.
| Additive/Reagent | Key Features & Advantages | Considerations |
| HOBt | The gold standard for racemization suppression in carbodiimide-mediated couplings. Cost-effective.[4] | Less reactive than HOAt or Oxyma-based additives. Explosive in anhydrous form.[7][9] |
| HOAt (1-Hydroxy-7-azabenzotriazole) | More reactive than HOBt due to the neighboring pyridine nitrogen, which provides anchimeric assistance during aminolysis. Superior for hindered couplings. | More expensive than HOBt. |
| OxymaPure | A non-explosive alternative to HOBt/HOAt with comparable or greater coupling efficiency. Byproducts are water-soluble, simplifying workup.[9] | May be less effective than HOAt in the most demanding cases. |
| HBTU/HATU | Stand-alone coupling reagents that incorporate the HOBt/HOAt moiety, respectively. Fast reaction times and high efficiency.[4] | Can cause guanidinylation of the N-terminal amine if used in excess. |
Protocol for Synthesis of an Aggregating Peptide Sequence Using DIC/AOt
This protocol outlines a standard Fmoc-SPPS cycle for manual or automated synthesis using 1H-Benzotriazole, 1-hydroxy-, ammonium salt (AOt) as the HOBt source with DIC as the activator.
Materials:
-
Fmoc-protected amino acids
-
Solid-phase synthesis resin (e.g., Rink Amide MBHA, 0.4-0.8 mmol/g substitution)
-
AOt Solution: 0.5 M 1H-Benzotriazole, 1-hydroxy-, ammonium salt in DMF
-
DIC Solution: 0.5 M N,N'-Diisopropylcarbodiimide in DMF
-
Deprotection Solution: 20% (v/v) Piperidine in DMF
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM), Isopropanol (IPA)
-
Washing Solvents: DMF, DCM, IPA
Workflow:
Figure 2: Standard Fmoc-SPPS workflow using AOt.
Step-by-Step Protocol:
-
Resin Preparation:
-
Place the desired amount of resin in a reaction vessel.
-
Swell the resin in DCM for 30 minutes, followed by washing with DMF (3x).
-
-
Fmoc Deprotection:
-
Add the deprotection solution (20% piperidine in DMF) to the resin.
-
Agitate for 5-10 minutes. Drain.
-
Repeat the deprotection step for another 10-15 minutes.
-
Drain and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
-
Amino Acid Coupling:
-
Pre-activation (Recommended): In a separate vial, dissolve the Fmoc-amino acid (4 eq. to resin substitution). Add the 0.5 M AOt solution (4 eq.) and the 0.5 M DIC solution (4 eq.). Allow to pre-activate for 2-5 minutes. Do not pre-activate for longer, especially for sensitive amino acids.
-
Coupling Reaction: Add the pre-activated amino acid mixture to the deprotected resin.
-
Agitate at room temperature for 1-2 hours. For known difficult couplings, the reaction time can be extended or a double coupling can be performed.
-
Monitoring: Perform a Kaiser test to check for reaction completion (absence of free primary amines).
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.
-
-
Cycle Repetition:
-
Return to Step 2 to deprotect the newly coupled amino acid and proceed with the next coupling cycle.
-
Troubleshooting Strategies for Aggregating Sequences
Even with optimized chemistry, severe aggregation may require additional measures:
| Issue | Recommended Solution | Rationale |
| Incomplete Coupling (Positive Kaiser Test) | Double Couple: Repeat the coupling step with a fresh solution of activated amino acid. | Provides a second opportunity for the reaction to go to completion. |
| Increase Temperature: Perform the coupling at a moderately elevated temperature (e.g., 40-50°C). | Helps to disrupt secondary structures and improve reaction kinetics. Use with caution as it can increase the risk of racemization for sensitive residues like His and Cys. | |
| Severe Aggregation (Resin Shrinking) | Solvent Exchange: Temporarily switch to a more chaotropic solvent like N-methylpyrrolidone (NMP) for the coupling step. | NMP is more effective at disrupting hydrogen-bonded aggregates than DMF. |
| Incorporate Pseudoproline Dipeptides: Strategically insert pseudoproline dipeptides at Ser or Thr residues in the sequence. | These derivatives act as "structure-breakers" by disrupting the peptide backbone's ability to form inter-chain hydrogen bonds. |
Conclusion
1H-Benzotriazole, 1-hydroxy-, ammonium salt (AOt) is a safe and effective formulation of the critical SPPS additive HOBt. Its primary role is to react with carbodiimide-activated amino acids to form OBt-active esters. This reaction pathway significantly suppresses the formation of racemization-prone oxazolone intermediates and ensures high coupling efficiency. By employing the robust protocols outlined in this guide and implementing troubleshooting strategies when necessary, researchers can successfully synthesize difficult and aggregating peptides, thereby improving yields, simplifying purification, and ensuring the production of high-quality, chirally pure peptides for research and drug development.
References
- Non-explosive preparations of 1-hydroxybenzotriazole. (1999). Google Patents.
- El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972.
-
HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. (2014). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
1-Hydroxybenzotriazole: A Comprehensive Overview for Chemistry Professionals. (2024). Stanford Chemicals. Retrieved from [Link]
-
Hydroxybenzotriazole. (n.d.). Wikipedia. Retrieved from [Link]
-
Methods and Protocols of Modern Solid-Phase Peptide Synthesis. (2006). ResearchGate. Retrieved from [Link]
- Synthesis process of 1-hydroxybenzotriazole. (2013). Google Patents.
-
The Role of Counter-Ions in Peptides—An Overview. (2020). PMC - NIH. Retrieved from [Link]
-
Optimization of solid-phase synthesis of difficult peptide sequences via comparison between different improved approaches. (2007). PubMed. Retrieved from [Link]
-
The Effects of Counter-Ions on Peptide Structure, Activity, and Applications. (2024). MDPI. Retrieved from [Link]
- Peptide Coupling Reagents, More than a Letter Soup. (2011). Chemical Reviews.
-
The Effects of Counter-Ions on Peptide Structure, Activity, and Applications. (2024). ResearchGate. Retrieved from [Link]
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (2011). ACS Publications. Retrieved from [Link]
-
HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. (2014). PubMed. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. people.uniurb.it [people.uniurb.it]
- 3. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 4. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. 1-Hydroxybenzotriazole: A Comprehensive Overview for Chemistry Professionals_Chemicalbook [chemicalbook.com]
- 6. Hydroxybenzotriazole - Wikipedia [en.wikipedia.org]
- 7. US5998628A - Non-explosive preparations of 1-hydroxybenzotriazole - Google Patents [patents.google.com]
- 8. bachem.com [bachem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Application Notes & Protocols: The Strategic Use of 1-Hydroxybenzotriazole (HOBt) in the Synthesis of Heterocyclic Compounds
Document ID: AN-HCYC-2026-01
Abstract: This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the application of 1-Hydroxybenzotriazole (HOBt) in the synthesis of medicinally relevant heterocyclic compounds. While the query mentioned the "ammonium salt" of HOBt, the core active species in these transformations is the HOBt moiety itself. This guide clarifies the role of HOBt, delves into its mechanistic underpinnings, and presents detailed, field-proven protocols for its use in constructing key heterocyclic scaffolds.
Introduction: The Central Role of HOBt in Amide Bond Formation and Heterocycle Synthesis
1-Hydroxybenzotriazole (HOBt) is a paramount additive in modern organic synthesis, celebrated for its ability to facilitate amide bond formation with high efficiency and minimal side reactions.[1][2] Its primary function is to act as a potent acyl transfer catalyst, particularly when used in conjunction with carbodiimide coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[3][4] The formation of an amide bond is a foundational step in the synthesis of a vast array of nitrogen-containing heterocycles.
The query for "1H-Benzotriazole, 1-hydroxy-, ammonium salt" likely refers to the use of HOBt in a reaction mixture containing an amine and a base, where an ammonium salt of the substrate or reagents may be transiently formed. However, commercially and in practice, HOBt is typically supplied as a hydrate (monohydrate) to mitigate the explosive nature of its anhydrous form.[1][5] The critical insight is that the efficacy of the reaction hinges on the HOBt molecule, not a specific pre-formed ammonium salt.
The principal advantages of incorporating HOBt into a coupling reaction are:
-
Accelerated Reaction Rates: It converts the initially formed, highly reactive O-acylisourea intermediate into a more stable but highly reactive HOBt-active ester, preventing side reactions.[4]
-
Suppression of Racemization: For chiral carboxylic acids (e.g., amino acids), HOBt is one of the most effective additives for minimizing the loss of stereochemical integrity during the coupling process.[6][7][8][9]
-
Increased Yields and Purity: By preventing the formation of N-acylurea byproducts and other side reactions, HOBt ensures a cleaner reaction profile and higher yields of the desired amide.[3][6]
The Self-Validating Mechanism of HOBt-Mediated Coupling
Understanding the mechanism of HOBt provides a clear rationale for its inclusion in synthesis protocols. The process is a self-validating catalytic cycle where HOBt is regenerated. When a carboxylic acid is treated with a carbodiimide (like EDC), it forms a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and can undergo an intramolecular rearrangement to form a stable, undesired N-acylurea byproduct.
HOBt intercepts this intermediate. The nucleophilic nitrogen of HOBt attacks the activated carbonyl, forming a highly reactive HOBt-ester and releasing the urea byproduct. This HOBt-ester is then readily attacked by the primary amine nucleophile to form the stable amide bond, regenerating HOBt in the process. This pathway is kinetically favored over the side reactions, ensuring the fidelity of the coupling.
Caption: HOBt-mediated amide coupling mechanism.
Application & Protocols: HOBt in Heterocyclic Synthesis
The true power of HOBt is realized in intramolecular cyclization reactions or in intermolecular couplings that precede a cyclization step. Below are detailed protocols for the synthesis of common and medicinally important heterocyclic cores.
Synthesis of 2-Substituted Benzoxazoles
Benzoxazoles are a privileged scaffold in medicinal chemistry. A highly effective method involves the one-pot condensation of a carboxylic acid with a 2-aminophenol, facilitated by a coupling agent and HOBt, followed by in-situ cyclization.[10][11]
Protocol: One-Pot Synthesis of 2-Phenylbenzoxazole
-
Rationale: This protocol utilizes EDC/HOBt to form the active ester of benzoic acid. The o-aminophenol then acts as the nucleophile, forming an intermediate amide. Subsequent acid-catalyzed dehydration (often driven by heat) yields the benzoxazole ring. HOBt is crucial for ensuring the initial amide formation is clean and high-yielding.
Experimental Workflow:
Caption: Workflow for 2-Substituted Benzoxazole Synthesis.
Step-by-Step Procedure:
-
To a stirred solution of benzoic acid (1.0 mmol, 1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 5 mL) at 0 °C, add HOBt monohydrate (1.2 mmol, 1.2 eq) and EDC·HCl (1.2 mmol, 1.2 eq).
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the HOBt active ester.
-
Add 2-aminophenol (1.0 mmol, 1.0 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting materials are consumed.
-
Heat the reaction mixture to 120-140 °C and maintain for 2-4 hours to facilitate the cyclodehydration.
-
Cool the reaction to room temperature and pour it into ice-water (50 mL).
-
Extract the product with ethyl acetate (3 x 25 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 2-phenylbenzoxazole.
Quantitative Data Summary:
| Parameter | Value |
| Benzoic Acid | 1.0 mmol |
| 2-Aminophenol | 1.0 mmol |
| EDC·HCl | 1.2 mmol |
| HOBt·H₂O | 1.2 mmol |
| Typical Yield | 85-95% |
| Purity (Post-Chroma) | >98% |
Synthesis of 4(3H)-Quinazolinones
Quinazolinones are another critical heterocyclic motif found in numerous pharmaceuticals. A common route involves the acylation of anthranilic acid (or its amide) followed by cyclization.[12][13] Using HOBt ensures the initial acylation step is efficient, which is key for the overall success of the synthesis.
Protocol: Synthesis of 2,3-Disubstituted Quinazolinones
-
Rationale: This two-step, one-pot procedure first couples a carboxylic acid with anthranilamide using EDC/HOBt. The resulting intermediate undergoes a thermal or acid-catalyzed cyclization with loss of water to form the quinazolinone core. The choice of carboxylic acid and the use of anthranilamide (instead of anthranilic acid) directly installs substituents at positions 2 and 3.
Step-by-Step Procedure:
-
In a round-bottom flask, dissolve the desired carboxylic acid (1.0 mmol, 1.0 eq) and HOBt monohydrate (1.1 mmol, 1.1 eq) in anhydrous DMF (10 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC·HCl (1.1 mmol, 1.1 eq) and stir for 20 minutes to pre-activate the acid.
-
Add anthranilamide (1.0 mmol, 1.0 eq) followed by N,N-Diisopropylethylamine (DIPEA, 2.0 mmol, 2.0 eq).
-
Allow the mixture to stir at room temperature overnight.
-
Heat the reaction mixture to 100 °C for 6-8 hours, monitoring for the formation of the cyclized product by LC-MS.
-
After cooling, dilute the mixture with water (50 mL).
-
Collect the precipitated solid by vacuum filtration, washing with cold water and then a small amount of cold diethyl ether.
-
Recrystallize the crude solid from ethanol to obtain the pure quinazolinone derivative.
Quantitative Data Summary:
| Parameter | Value |
| Carboxylic Acid | 1.0 mmol |
| Anthranilamide | 1.0 mmol |
| EDC·HCl | 1.1 mmol |
| HOBt·H₂O | 1.1 mmol |
| DIPEA | 2.0 mmol |
| Typical Yield | 70-90% |
Safety, Handling, and Trustworthiness
Critical Safety Information:
The primary trustworthiness factor in any protocol is safety and reproducibility. While HOBt is an invaluable tool, it carries significant safety warnings that must be respected.
-
Explosion Hazard: Anhydrous HOBt is a Class 1.3 explosive and is highly sensitive to heat, friction, and shock.[1][5][14] For this reason, it is almost always supplied and used as the monohydrate, which is significantly desensitized.[1] NEVER attempt to dry HOBt monohydrate completely by heating.
-
Handling: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.[5] Handle the material in a well-ventilated fume hood.[14] Avoid creating dust.[15]
-
Storage: Store HOBt monohydrate in a tightly closed container in a cool, dry place, away from heat and sources of ignition.[5][15]
-
Disposal: Dispose of HOBt waste according to local, state, and federal regulations for hazardous materials. Do not mix with other waste.
By adhering to these safety protocols, the described methods can be performed reliably and safely, forming a self-validating system of synthesis. Alternatives with improved safety profiles, such as Oxyma Pure®, have been developed and can often be used in an identical manner to HOBt.[6]
References
-
Coupling Reagents. Aapptec Peptides. [Link]
-
1-HYDROXYBENZOTRIAZOLE ANHYDROUS EXTRA PURE - Safety Data Sheet. Loba Chemie. [Link]
-
HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. (2016). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
The Role of HOBt and HBTU in Peptide Coupling Reactions. (2024). Watsongroup. [Link]
-
Material Safety Data Sheet - 1-Hydroxybenzotriazole hydrate. (2008). Cole-Parmer. [Link]
-
Hydroxybenzotriazole - Wikipedia. Wikipedia. [Link]
-
1-Hydroxybenzotriazole as a racemization-suppressing reagent for the incorporation of im-benzyl-L-histidine into peptides. (1973). Journal of the American Chemical Society. [Link]
-
One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. (2008). Australian Journal of Chemistry. [Link]
- Non-explosive preparations of 1-hydroxybenzotriazole. (1999).
-
One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. (2008). CSIRO Publishing. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
SAFETY DATA SHEET - HOBT ANHYDROUS. (2012). Molekula. [Link]
-
Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. (2012). Iranian Journal of Pharmaceutical Research. [Link]
-
HBTU mediated 1-Hydroxybenzotriazole (HOBt) Conjugate Addition: Synthesis and Stereochemical Analysis of beta-benzotriazole N-oxide Substituted gamma-Amino acids and Hybrid peptides. (2016). ResearchGate. [Link]
-
HOBt – Knowledge and References. Taylor & Francis. [Link]
-
Understanding 1-Hydroxybenzotriazole: Safety and Handling Insights. (2026). Oreate AI Blog. [Link]
-
Synthesis of quinazolinones. Organic Chemistry Portal. [Link]
-
Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. (2011). International Journal of Molecular Sciences. [Link]
-
Benzoxazole synthesis. Organic Chemistry Portal. [Link]
-
Material Safety Data Sheet for 1-Hydroxybenzotriazole Monohydrate. Globe Chemie. [Link]
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (2011). Organic Process Research & Development. [Link]
-
1-Hydroxybenzotriazole: A Comprehensive Overview for Chemistry Professionals. (2024). ChemBeo. [Link]
-
Recent advances and prospects in the organocatalytic synthesis of quinazolinones. (2022). Frontiers in Chemistry. [Link]
-
Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings. (2007). The Journal of Organic Chemistry. [Link]
-
Mutagenic Impurities in 1-Hydroxybenzotriazole (HOBt). (2019). Organic Process Research & Development. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2010). Tetrahedron Letters. [Link]
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023). Communications Chemistry. [Link]
-
Palladium-Catalyzed Benzodiazepines Synthesis. (2018). Catalysts. [Link]
-
General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (2023). Molecules. [Link]
-
Synthesis of quinazolinone derivatives with a seven-membered ring using borrowing hydrogen methodology. (2024). ResearchGate. [Link]
-
Peptide Coupling Reagents, More than a Letter Soup. (2011). Chemical Reviews. [Link]
-
Design, Synthesis, and Bioactivity of Novel Quinazolinone Scaffolds Containing Pyrazole Carbamide Derivatives as Antifungal Agents. (2023). Molecules. [Link]
Sources
- 1. Hydroxybenzotriazole - Wikipedia [en.wikipedia.org]
- 2. 1-Hydroxybenzotriazole: A Comprehensive Overview for Chemistry Professionals_Chemicalbook [chemicalbook.com]
- 3. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. bachem.com [bachem.com]
- 7. peptide.com [peptide.com]
- 8. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. connectsci.au [connectsci.au]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quinazolinone synthesis [organic-chemistry.org]
- 14. lobachemie.com [lobachemie.com]
- 15. static.cymitquimica.com [static.cymitquimica.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of Amidation Reactions with 1H-Benzotriazole, 1-hydroxy-, Ammonium Salt
Welcome to the technical support guide for optimizing amidation reactions using 1-Hydroxy-7-azabenzotriazole (HOAt), a superior additive for amide and peptide bond formation. This guide, designed for researchers, chemists, and drug development professionals, provides in-depth, field-proven insights to help you troubleshoot and perfect your coupling reactions.
The Role of HOAt in Modern Amidation Chemistry
Amide bond formation is a cornerstone reaction in organic and medicinal chemistry. However, the direct reaction between a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[1][2] Modern coupling strategies rely on activating the carboxylic acid to facilitate the reaction.[1][2][3]
1-Hydroxy-7-azabenzotriazole (HOAt) has established itself as a critical additive in these reactions, particularly when used with carbodiimide coupling agents like EDC or DIC.[1][2][4] Its primary functions are to accelerate the rate of reaction and, crucially, to suppress the racemization of chiral centers, a common problem in peptide synthesis.[4][5][6] The superiority of HOAt over its predecessor, 1-Hydroxybenzotriazole (HOBt), stems from the electron-withdrawing effect of the nitrogen atom at the 7-position, which increases its acidity and makes the resulting active ester a better leaving group.[7]
Mechanism of HOAt-Mediated Amidation
Understanding the mechanism is fundamental to effective troubleshooting. When HOAt is used with a carbodiimide (e.g., EDC), the reaction proceeds through a multi-step pathway:
-
Activation of Carboxylic Acid: The carbodiimide reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is unstable and prone to racemization.[3]
-
Formation of the HOAt Ester: HOAt rapidly intercepts the O-acylisourea to form a more stable, yet highly reactive, OAt-activated ester. This step is key to suppressing racemization and preventing side reactions.[3][5]
-
Nucleophilic Attack: The amine nucleophile attacks the carbonyl carbon of the HOAt ester, forming the desired amide bond and releasing HOAt.
The pyridine nitrogen in the HOAt structure also provides anchimeric assistance (neighboring group participation), which further accelerates the coupling reaction, making it more efficient than HOBt-based systems.
Frequently Asked Questions (FAQs)
Q1: Why should I use HOAt instead of HOBt?
A: HOAt offers two primary advantages over HOBt:
-
Higher Reactivity: It accelerates coupling reactions more effectively, which is especially useful for sterically hindered amino acids or less reactive amines.[4][5]
-
Superior Racemization Suppression: The formation of the OAt-ester is faster and the ester itself is more reactive, minimizing the lifetime of the racemization-prone O-acylisourea intermediate.[4][6]
Q2: What is the difference between HOAt and HATU?
A: HOAt is an additive used in conjunction with a primary coupling agent like a carbodiimide (EDC, DIC).[3][4] HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a standalone coupling reagent that already incorporates the HOAt moiety.[3] HATU is generally more reactive and efficient, especially for difficult couplings, as it facilitates the direct conversion of the carboxylic acid to the OAt-ester in the presence of a base.[3]
Q3: Can I use HOAt with any coupling agent?
A: HOAt is most effective and commonly used with carbodiimides (e.g., EDC, DIC).[4] It is the core component of uronium/aminium (HATU) and phosphonium (PyAOP) reagents.[3] While it can improve the efficiency of other reagents, its primary role is to mediate carbodiimide couplings.
Q4: Is the ammonium salt of HOAt different from free HOAt in practice?
A: The ammonium salt is simply a more stable and easily handleable form of HOAt. In the reaction mixture, especially in the presence of a base, it behaves identically to free HOAt. For the purposes of reaction optimization, they can be considered interchangeable on a molar basis.
Q5: Are there safety concerns with HOAt?
A: Yes. Like HOBt, HOAt is a benzotriazole derivative and is considered potentially explosive, especially under dry conditions or upon impact.[4] For this reason, safer alternatives like Oxyma Pure have been developed, leading to coupling reagents like COMU.[4][7] Always handle HOAt and related compounds with appropriate personal protective equipment (PPE) and consult the Safety Data Sheet (SDS).
Troubleshooting Guide
This section addresses specific issues encountered during amidation reactions using HOAt.
Problem 1: Low or No Product Yield
Q: My reaction has stalled or resulted in a very low yield of the desired amide. What are the potential causes and how can I fix it?
A: Low yield is a common issue with several potential root causes. Follow this diagnostic approach:
-
Check Reagent Quality and Stoichiometry:
-
Carbodiimide Activity: Carbodiimides like EDC are moisture-sensitive. Use a fresh bottle or a properly stored aliquot. An inactive coupling agent is a frequent cause of failure.
-
Stoichiometry: For a standard reaction, use slight excesses of the coupling agent and HOAt. A typical starting point is (1.0 eq. Carboxylic Acid : 1.2 eq. Amine : 1.2 eq. EDC : 1.2 eq. HOAt). For difficult couplings, increasing the equivalents may be necessary.
-
-
Assess Substrate Reactivity:
-
Steric Hindrance: If either the carboxylic acid or the amine is sterically bulky (e.g., containing a neopentyl group or being a secondary amine), the reaction rate will be significantly slower.[8]
-
Solution: For hindered substrates, switch to a more powerful coupling reagent like HATU or COMU, which are designed for such challenges.[4] Increasing the reaction temperature (e.g., from room temperature to 40-50 °C) can also help, but monitor for side product formation.
-
-
Verify pH and Base:
-
Amine Protonation: The amine must be in its freebase form to be nucleophilic. If you are using an amine salt (e.g., a hydrochloride), you must add a non-nucleophilic base to neutralize it. Diisopropylethylamine (DIEA) or N-methylmorpholine (NMM) are common choices.[3] Use at least 1.0 equivalent of base for the salt, plus a slight excess (0.1-0.2 eq.) to ensure the medium remains basic.
-
Incorrect Base: Do not use nucleophilic bases like triethylamine (TEA) if your substrates are sensitive, as it can lead to side reactions.
-
-
Solvent Choice:
-
Solubility: Ensure all reactants are fully dissolved. If you observe precipitation, the reaction may have stalled.
-
Compatibility: Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are excellent general-purpose solvents for amidation.[3] Acetonitrile (MeCN) is also a good option. Avoid protic solvents (water, alcohols) as they will compete with the amine and consume the activated ester.
-
Problem 2: Presence of Significant Side Products
Q: My LC-MS analysis shows the desired product, but also several major impurities. What are they and how do I prevent them?
A: Side product formation often points to a slow reaction or incorrect reagent choice.
-
N-Acylurea Byproduct:
-
Cause: This arises when the O-acylisourea intermediate, instead of reacting with HOAt or the amine, rearranges. It is more common when the amine is not reactive enough and the concentration of HOAt is too low.
-
Prevention: Ensure you are using at least one equivalent of HOAt. Adding the carbodiimide slowly to the mixture of the acid, amine, and HOAt can also minimize the accumulation of the O-acylisourea intermediate.[4]
-
-
Guanidinylation of the Amine:
-
Cause: This is specific to uronium/aminium-based coupling reagents (like HBTU, HATU) when used in excess.[9] The reagent can react with the free N-terminus of a peptide or the primary amine, capping it and preventing further reaction.
-
Prevention: Use phosphonium-based reagents (like PyBOP, PyAOP) if you need to use an excess of coupling agent, as they do not cause this side reaction. Alternatively, use a stoichiometry that is as close to 1:1 as possible for uronium reagents.[9]
-
-
Diketopiperazine Formation (in Peptide Synthesis):
-
Cause: When synthesizing a dipeptide, the free N-terminus of the second amino acid can attack its own C-terminal ester, leading to cyclization. This is sequence-dependent and promoted by base.
-
Prevention: Use coupling conditions that favor rapid amide bond formation to outcompete the cyclization. Using HATU is often recommended. Ensure the base is not in large excess.
-
Problem 3: Racemization or Epimerization of Chiral Centers
Q: The stereochemical purity of my product is compromised. I thought HOAt was supposed to prevent this?
A: While HOAt is an excellent suppressant, racemization can still occur under suboptimal conditions.[6]
-
Insufficient HOAt:
-
Cause: If the concentration of HOAt is too low, the O-acylisourea intermediate has a longer lifetime, increasing the chance of racemization.
-
Solution: Always use at least a stoichiometric amount of HOAt relative to the coupling agent.
-
-
Excessive Base or High Temperature:
-
Cause: Strong bases and elevated temperatures can promote the formation of an oxazolone intermediate from the activated amino acid, which is a primary pathway for racemization.
-
Solution: Use the mildest non-nucleophilic base possible (NMM is often preferred over DIEA). Run the reaction at a lower temperature (e.g., 0 °C to room temperature). While higher temperatures can increase the rate, they also increase the risk of epimerization.[4]
-
-
Prolonged Pre-activation:
-
Cause: Some protocols suggest "pre-activating" the carboxylic acid with the coupling agent and HOAt before adding the amine. If this pre-activation period is too long, racemization can occur.
-
Solution: Minimize the pre-activation time or, preferably, add the coupling agent to a mixture of all other components (acid, amine, HOAt, base). This ensures the highly reactive amine is present to trap the activated ester immediately.
-
Optimization Parameters at a Glance
| Parameter | Recommended Options | Rationale & Expert Insights |
| Coupling Agent | EDC, DIC: Standard, cost-effective carbodiimides.[9] HATU, HCTU: More reactive uronium salts for difficult couplings.[4] PyBOP, PyAOP: Phosphonium salts; good for avoiding guanidinylation side reactions. | Start with EDC for simple amidations. Move to HATU for hindered substrates or to accelerate slow reactions.[4] DIC is preferred for solid-phase synthesis as its urea byproduct is more soluble.[9] |
| Solvent | DMF, DCM: Most common and effective.[3] NMP: Higher boiling point, good for solubility. THF, Acetonitrile: Good alternatives.[3] | DMF is excellent for dissolving peptides and polar molecules. DCM is good for general organic synthesis and easy to remove. Avoid DMF/NMP with certain reagents like BTC (Triphosgene).[4] |
| Base | DIEA (Hünig's base): Strong, non-nucleophilic, widely used.[3] NMM (N-Methylmorpholine): Milder, often better for suppressing racemization. 2,4,6-Collidine: Used in specific cases, can be beneficial for slow reactions.[4] | Use 1.0-1.2 eq. of base if starting with an amine salt. NMM is a safer first choice for stereochemically sensitive substrates. |
| Temperature | 0 °C to RT: Standard range for most reactions. RT to 50 °C: For hindered or unreactive substrates. | Start at 0 °C, then allow the reaction to warm to room temperature. Only apply heat if the reaction is clean but slow, and monitor carefully for side products and racemization. |
| Stoichiometry | Acid/Amine/Coupling Agent/HOAt 1 : 1.1 : 1.1 : 1.1 (Standard) 1 : 1.5 : 1.5 : 1.5 (Difficult) | A slight excess of the amine and coupling reagents helps drive the reaction to completion. For very precious materials, a 1:1 ratio can be used, but may require longer reaction times. |
General Experimental Protocol
This protocol provides a reliable starting point for an amidation reaction in solution.
Materials:
-
Carboxylic Acid (1.0 eq.)
-
Amine (or amine salt) (1.1 eq.)
-
EDC (1.1 eq.)
-
HOAt Ammonium Salt (1.1 eq.)
-
DIEA (if using amine salt, 1.2 eq.)
-
Anhydrous DMF or DCM (to achieve a concentration of ~0.1 M)
Procedure:
-
To a clean, dry flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid, the amine, and the HOAt ammonium salt.
-
Add the anhydrous solvent and stir until all solids are dissolved.
-
If using an amine salt, add the DIEA and stir for 5-10 minutes.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add the EDC in one portion.
-
Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.
-
Work-up: Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., Ethyl Acetate). Wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization as needed.
Troubleshooting Workflow
If you encounter issues, follow this logical workflow to diagnose and solve the problem.
References
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide. MilliporeSigma.
- Albericio, F., et al. (2013). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 17(8), 909-921.
- Fisher Scientific. (n.d.). Amide Synthesis. Thermo Fisher Scientific.
- Perrin, D. M., et al. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules, 28(4), 1835.
- Encyclopedia.pub. (2023).
- Common Organic Chemistry. (n.d.).
- Li, P., & Xu, J. C. (2000). HOBt and HOAt-Derived Immonium Salts: New and Highly Efficient Coupling Reagents for Peptide Synthesis. Tetrahedron, 56(51), 9949-9955.
- Neri, D., et al. (2017). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. Bioorganic & Medicinal Chemistry, 25(15), 4064-4071.
- Iris Biotech. (n.d.).
- Lipshutz, B. H., et al. (2015). Amide and Peptide Bond Formation in Water at Room Temperature. Organic Letters, 17(15), 3742-3745.
- PubChem. (n.d.). 1H-Benzotriazole, 1-hydroxy-, ammonium salt (1:1).
- Waseda University. (n.d.).
Sources
- 1. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review [mdpi.com]
- 2. Direct Amidations of Carboxylic Acids with Amines | Encyclopedia MDPI [encyclopedia.pub]
- 3. Amide Synthesis [fishersci.co.uk]
- 4. bachem.com [bachem.com]
- 5. nbinno.com [nbinno.com]
- 6. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
Stability and degradation of 1H-Benzotriazole, 1-hydroxy-, ammonium salt in solution
Subject: Stability, Degradation, and Handling in Solution
CAS: 63307-62-0 | Common Name: HOBt Ammonium Salt[1]
Emergency Safety Notice: Explosive Potential
While the ammonium salt form of 1-hydroxybenzotriazole is generally considered "desensitized" compared to the dry, free acid (Class 1 Explosive), it retains high energy potential.
-
NEVER concentrate solutions to total dryness using heat (Rotovap).[1]
-
NEVER scrape dried residue from glass threads.[1]
-
ALWAYS keep wetted (typically >20% water) if solid isolation is necessary.[1]
Part 1: Solution Stability & Shelf Life
Q: How stable is the ammonium salt in aqueous solution?
A: The ammonium salt exhibits higher water solubility and slightly better thermal stability than the free acid due to the ionic lattice energy, but it remains sensitive to oxidation and pH changes.
| Condition | Stability Estimate | Observation / Risk |
| 4°C (Dark, Sealed) | 2–4 Weeks | Optimal storage. Minor yellowing may occur (harmless).[1] |
| 25°C (Ambient) | 3–5 Days | Slow oxidation.[1] Solution turns yellow/amber. |
| >40°C or Light Exposed | <24 Hours | Rapid degradation to benzotriazole and colored diazo species.[1] |
| Presence of Amines (DIPEA) | <4 Hours | Formation of charge-transfer complexes; rapid darkening.[1] |
Q: My solution turned yellow/orange. Is it still usable?
A:
-
Light Yellow: Yes. This is typically due to trace oxidation forming minor azo-dimer impurities.[1] It rarely affects corrosion inhibition or biological assay performance.[1]
-
Dark Orange/Brown: No. This indicates significant degradation or polymerization.[1] In peptide coupling contexts, these colored impurities can covalently attach to the peptide, resulting in permanent product discoloration.
Q: Can I use the ammonium salt for peptide coupling (EDC/DCC chemistry)?
A: PROCEED WITH CAUTION.
Unlike the hydrate (HOBt·H₂O), the ammonium salt (HOBt[2]·NH₃) contains a counterion that can release free ammonia (
-
Risk: Free ammonia is a nucleophile.[1] It can attack the activated ester, leading to C-terminal amidation (formation of
) instead of the desired peptide bond. -
Recommendation: Use the ammonium salt only if C-terminal amidation is intended or if the reaction pH is kept low enough to keep ammonia protonated (
), though this inhibits coupling efficiency. For standard coupling, use HOBt Hydrate.[1]
Part 2: Degradation Mechanisms
The degradation of HOBt and its salts is driven by radical oxidation and thermal ring contraction.[1]
Mechanism 1: Radical Oxidation (Color Change)
Exposure to light or trace metals generates hydroxyl radicals (
Mechanism 2: Thermal Decomposition (Explosion Hazard)
At high temperatures (>160°C or lower under confinement), the triazole ring ruptures. The ammonium salt provides some stabilization, but once the "onset" temperature is reached, the decomposition is autocatalytic .
Figure 1: Primary degradation pathways.[1] The oxidative pathway leads to discoloration, while the thermal pathway leads to hazardous nitrogen release.
Part 3: Troubleshooting Guide
Scenario A: Precipitation in Buffer
User Report: "I added HOBt ammonium salt to my phosphate buffer (pH 7.4), and a white solid crashed out."
-
Root Cause: The ammonium salt is soluble, but if the final pH drops below the pKa of HOBt (approx 4.6), the equilibrium shifts to the protonated (neutral) HOBt species, which has lower water solubility than the salt.
-
Fix: Check the final pH. If acidic conditions are required, add a co-solvent like Acetonitrile (ACN) or Methanol (up to 20%) to maintain solubility of the protonated form.
Scenario B: Low Yield in Amide Coupling
User Report: "My LC-MS shows a mass corresponding to the amide of the starting material, not the coupled product."
-
Root Cause: As noted in Part 1, the ammonium counterion (
) released ammonia ( ) when you added the base (DIEA/NMM). The ammonia out-competed your amine component.[1] -
Fix: Switch to HOBt Hydrate or HOAt . If you must use the ammonium salt, you must perform an ion exchange or wash the organic phase with acidic brine to remove ammonium ions before adding the coupling partner.
Scenario C: Unexpected Peak at M+16
User Report: "I see a small impurity peak +16 Da from my HOBt peak."
-
Root Cause: Oxidation product (1-hydroxybenzotriazole N-oxide or ring hydroxylation).[1]
-
Fix: Prepare fresh solutions. Degas buffers with nitrogen/argon to remove dissolved oxygen.[1]
Part 4: Analytical Verification (Protocol)
To verify the purity of your HOBt Ammonium Salt stock before critical experiments:
Method: Reverse-Phase HPLC[1]
-
Column: C18 (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm.[1]
-
Mobile Phase A: Water + 0.1% TFA.[1]
-
Mobile Phase B: Acetonitrile + 0.1% TFA.[1]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV @ 254 nm (aromatic) and 280 nm.[1]
Interpretation:
-
Peak @ ~2-3 min: HOBt (Main Peak).[1]
-
Peak @ ~1.5 min (Fronting): Benzotriazole (Degradant - loss of -OH).[1]
-
Late eluting peaks: Dimerized/Oxidized impurities.[1]
Figure 2: Rapid visual troubleshooting decision tree for solution quality.
References
-
Wehrstedt, K. D., Wandrey, P. A., & Heitkamp, D. (2005).[1][3] Explosive properties of 1-hydroxybenzotriazoles. Journal of Hazardous Materials, 126(1-3), 1–7.[1] [1]
-
PubChem. (n.d.).[1][4] 1H-Benzotriazole, 1-hydroxy-, ammonium salt (1:[1][2][4][5]1) - Compound Summary. National Library of Medicine.[1]
-
Sigma-Aldrich. (2025).[1][4] Safety Data Sheet: 1-Hydroxybenzotriazole hydrate. [1]
-
Liu, P., et al. (2023).[1] Mechanistic insight into the degradation of 1H-benzotriazole by •OH-based advanced oxidation process. Environmental Science and Pollution Research.[1]
-
Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole.[1][3][6] An efficient peptide coupling additive.[1] Journal of the American Chemical Society, 115(10), 4397–4398. (Foundational text on HOBt/HOAt reactivity).
Sources
- 1. 1H-Benzotriazole, 1-hydroxy-, ammonium salt (1:1) | C6H8N4O | CID 113175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biosynth.com [biosynth.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. 1-Hydroxybenzotriazole | C6H5N3O | CID 75771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS 63307-62-0: 1H-Benzotriazole, 1-hydroxy-, ammonium sal… [cymitquimica.com]
- 6. researchgate.net [researchgate.net]
How to manage on-resin peptide aggregation with 1H-Benzotriazole, 1-hydroxy-, ammonium salt
As a Senior Application Scientist, I understand the critical challenges researchers face during Solid-Phase Peptide Synthesis (SPPS), particularly the frustrating issue of on-resin peptide aggregation. This guide is designed to be your go-to resource for troubleshooting and managing this phenomenon using 1H-Benzotriazole, 1-hydroxy-, ammonium salt (HOAt), a powerful tool in the peptide chemist's arsenal.
This center provides in-depth answers to common questions and detailed troubleshooting protocols. Our goal is to empower you with the knowledge to not only solve immediate synthesis problems but also to understand the underlying chemical principles for more robust peptide synthesis in the future.
Frequently Asked Questions (FAQs)
Q1: What is on-resin peptide aggregation and why is it a problem?
A1: On-resin peptide aggregation is the self-association of growing peptide chains attached to the solid support (resin) during SPPS.[1] This process is primarily driven by the formation of intermolecular hydrogen bonds, creating secondary structures like β-sheets.[1][2] Peptides with stretches of hydrophobic amino acids are particularly prone to aggregation.[1][2]
This aggregation is problematic because it causes the resin beads to shrink and prevents solvents and reagents from efficiently accessing the reactive sites.[2] The consequences are severe and can include:
-
Incomplete coupling reactions: The incoming activated amino acid cannot reach the N-terminus of the growing peptide chain.
-
Poor deprotection: The deprotection reagent (e.g., piperidine in Fmoc-SPPS) cannot efficiently remove the N-terminal protecting group.
-
Low final yield and purity: The final crude peptide is a complex mixture of deletion sequences and truncated peptides, making purification difficult and significantly reducing the overall yield.
A visual indicator of severe aggregation is the shrinking of the resin matrix during synthesis.[2]
Q2: What is 1H-Benzotriazole, 1-hydroxy-, ammonium salt (HOAt) and how does it work?
A2: 1H-Benzotriazole, 1-hydroxy-, ammonium salt, commonly known as HOAt, is a coupling additive used in SPPS. It is a more reactive analogue of the classic additive, 1-Hydroxybenzotriazole (HOBt).[3] The key structural difference is the presence of a nitrogen atom at the 7-position of the benzotriazole ring system, which has a significant impact on its reactivity.[3]
During the coupling step, a carbodiimide (like DIC) or an onium salt (like HBTU or HATU) activates the carboxylic acid of the incoming amino acid. HOAt plays a crucial role by:
-
Forming a highly reactive active ester: HOAt reacts with the activated amino acid to form an O-acylisourea intermediate which then rearranges to a highly reactive HOAt-ester. This ester is more susceptible to nucleophilic attack by the deprotected N-terminal amine of the resin-bound peptide.
-
Accelerating coupling rates: The electron-withdrawing effect of the nitrogen atom at position 7 makes HOAt more acidic than HOBt.[3] This enhances the leaving group potential, leading to faster and more efficient coupling reactions.[3] This is particularly beneficial when dealing with "difficult sequences" prone to aggregation.
-
Suppressing racemization: A major side reaction during activation is the loss of stereochemical integrity (racemization) of the amino acid. HOAt is highly effective at suppressing this side reaction, ensuring the chiral purity of the final peptide.[1][4][5] Histidine and cysteine are amino acids that are particularly prone to racemization, and the use of additives like HOAt is critical when coupling these residues.[1]
Q3: When should I choose HOAt over HOBt?
A3: While HOBt is a reliable and widely used coupling additive, HOAt is generally preferred in situations where enhanced reactivity is required. Consider using HOAt when:
-
Synthesizing known "difficult" or hydrophobic sequences: Peptides containing consecutive hydrophobic residues (e.g., Val, Ile, Leu, Phe) are prime candidates for aggregation.[2] The faster coupling kinetics offered by HOAt can help to complete the coupling reaction before significant aggregation occurs.
-
Coupling sterically hindered amino acids: The acylation of bulky amino acids (e.g., Aib, N-methylated amino acids) can be slow. HOAt, especially in combination with coupling reagents like HATU, can significantly improve the efficiency of these challenging couplings.[6]
-
Encountering incomplete coupling: If you observe a failed or sluggish coupling reaction with HOBt (e.g., via a positive Kaiser test after extended coupling times), switching to HOAt in subsequent couplings or for the entire synthesis is a logical step.
-
Minimizing racemization is critical: For peptides where even minor diastereomeric impurities are unacceptable, HOAt provides superior racemization suppression compared to HOBt.[5]
It is important to note that anhydrous HOBt is explosive, which has led to restrictions on its availability.[6][7] Newer, non-explosive additives like OxymaPure® have been developed as safer alternatives to both HOBt and HOAt.[6]
Troubleshooting Guide
This section addresses specific problems you might encounter and provides step-by-step protocols to resolve them.
Problem 1: I'm using HOAt with a standard coupling protocol, but I still see signs of aggregation (e.g., poor resin swelling, failed couplings).
This is a common scenario, as HOAt is a powerful tool but not a panacea. If aggregation persists, a multi-faceted approach is necessary.
The primary cause is severe on-resin aggregation that even the accelerated coupling with HOAt cannot overcome. The peptide chains are likely collapsing into a state that is impenetrable to reagents.
Solution 1.1: Modify the Solvent System
The standard solvent, Dimethylformamide (DMF), may not be sufficient to solvate the aggregating peptide chains.
-
Protocol 1.1.1: Switch to N-Methyl-2-pyrrolidone (NMP): NMP has superior solvating properties for many "difficult" sequences compared to DMF.[1] Simply substitute DMF with NMP for all washing and coupling steps.
-
Protocol 1.1.2: Introduce a "Magic Mixture": A combination of solvents can disrupt the hydrogen bonding that causes aggregation. A commonly used "magic mixture" consists of DCM, DMF, and NMP (1:1:1 by volume).[8] Use this mixture as the solvent for the coupling step.
-
Protocol 1.1.3: Add Chaotropic Agents: These are salts that disrupt the structure of water and interfere with hydrogen bonding. Add a chaotropic salt like LiCl (at a concentration of 0.5 M) to the DMF used during the coupling step.
Solution 1.2: Increase Reaction Temperature
Elevating the temperature can provide the necessary energy to break up intermolecular hydrogen bonds and increase reaction kinetics.
-
Protocol 1.2.1: Conventional Heating: Perform the coupling step at an elevated temperature (e.g., 40-50°C). Ensure your reaction vessel and resin are stable at this temperature.
-
Protocol 1.2.2: Microwave-Assisted Synthesis: If available, use a microwave peptide synthesizer. Microwave energy can dramatically accelerate coupling reactions and disrupt aggregation.[9] Many automated synthesizers are equipped with this feature.[9][10]
Solution 1.3: Employ Structure-Disrupting Elements
Incorporating specific residues that disrupt the formation of secondary structures can be highly effective.
-
Protocol 1.3.1: Use Pseudoproline Dipeptides: These are dipeptides where a Ser or Thr residue is reversibly protected as a proline-like oxazolidine.[2] They act as "kink-inducers," breaking up the regular backbone structure that leads to β-sheet formation.[2] Substitute a Ser or Thr residue and the preceding amino acid with the appropriate pseudoproline dipeptide during synthesis. The native sequence is restored during the final cleavage from the resin.[2]
Problem 2: My peptide synthesis seems to be proceeding well, but the final purity is low, and I suspect racemization.
Even with HOAt, racemization can occur under certain conditions, especially with sensitive amino acids or during long coupling times.
The activated amino acid may be deprotonated at the α-carbon, leading to a loss of stereochemistry. This can be exacerbated by the presence of excess base or extended activation times.
Solution 2.1: Optimize the Base and Activation Time
The choice and amount of base are critical.
-
Protocol 2.1.1: Use a Milder Base: If using a strong base like Diisopropylethylamine (DIEA), consider switching to a milder base like 2,4,6-collidine, especially when coupling racemization-prone residues like His or Cys.
-
Protocol 2.1.2: Reduce Activation Time: Pre-activation of the amino acid with the coupling reagent and HOAt should be kept to a minimum. Ideally, the activated mixture should be added to the resin immediately after preparation. Some protocols even recommend in situ activation, where all reagents are added to the resin at the same time.[11]
Solution 2.2: Re-evaluate the Coupling Reagent
While HOAt is an additive, the primary coupling reagent also plays a role.
-
Protocol 2.2.1: Carbodiimide-based Coupling: For particularly sensitive amino acids, a carbodiimide-based method without a strong organic base can minimize racemization. Use Diisopropylcarbodiimide (DIC) with HOAt. This combination is highly effective and avoids the basic conditions that can promote racemization.[6]
Table 1: Recommended Reagent Equivalents for a DIC/HOAt Coupling Protocol
| Reagent | Equivalents (relative to resin substitution) |
| Fmoc-Amino Acid | 3 - 5 |
| DIC | 3 - 5 |
| HOAt | 3 - 5 |
Visualizing the Process
To better understand the concepts discussed, the following diagrams illustrate the key processes.
Caption: On-resin aggregation blocks reagent access.
Caption: HOAt facilitates the formation of a highly reactive ester.
References
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
-
Nowick, J.S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
Khan, R. A. (2021, May 27). Answer to "Is it possible to have HOAt as impurity after the cleavage from the resin (in SPPS)?". ResearchGate. Retrieved from [Link]
-
Reddit. (2021, May 22). Solid phase peptide synthesis help. r/Biochemistry. Retrieved from [Link]
-
Abdel-Aal, A. M., et al. (2013). Facile synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles from peptide coupling agents, mechanistic studies, and synthetic applications. Tetrahedron, 69(47), 10173-10181.
-
Jadhav, S. V., et al. (2017). HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. Organic & Biomolecular Chemistry, 15(32), 6746-6754.
-
AAPPTec. (n.d.). Coupling Reagents. Retrieved from [Link]
-
PurePep. (2023, October 17). Getting Started with Automated Peptide Synthesis Guide. Retrieved from [Link]
-
Bednarska, N. G., et al. (2021). Investigating the mechanism of action of aggregation-inducing antimicrobial Pept-ins. Scientific Reports, 11(1), 8171.
-
Hartrampf, N., et al. (2020). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Methods in Molecular Biology, 2103, 3-30.
-
Garcia-Martin, F., et al. (2018). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. Chemistry – A European Journal, 24(46), 12052-12058.
-
Gazit, E. (2005). Strategies for Inhibiting Protein Aggregation: Therapeutic Approaches to Protein-Aggregation Diseases. Inhibition of Protein Aggregation, 1-22.
-
Zhang, Z., et al. (2023). Aggregation Rules of Short Peptides. ACS Omega, 8(4), 4045-4054.
-
Wikipedia. (n.d.). Hydroxybenzotriazole. Retrieved from [Link]
-
Al-Hilaly, Y. K., et al. (2022). Tau Aggregation Inhibiting Peptides as Potential Therapeutics for Alzheimer Disease. Molecules, 27(10), 3296.
-
Taylor & Francis. (n.d.). Hydroxybenzotriazole – Knowledge and References. Retrieved from [Link]
- Google Patents. (1999). US5998628A - Non-explosive preparations of 1-hydroxybenzotriazole.
-
Coin, I., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Pharmacology, 11, 249.
-
Kamihira, M., et al. (2007). Revealing Protein Structures in Solid-phase Peptide Synthesis by 13C Sold-state NMR: Evidence of Excessive Misfolding for Alzheimer's β. Journal of the American Chemical Society, 129(35), 10634–10635.
-
Kreuzer, O. J., et al. (2023). Investigation of Impurities in Peptide Pools. Molecules, 28(14), 5399.
-
De Simone, A., et al. (2022, October 22). A peptide strategy for inhibiting different protein aggregation pathways in disease. bioRxiv. Retrieved from [Link]
-
Lim, Y. P., et al. (2021). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and N α -DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments and Its Implication for an Amino Acid Activation Strategy in Peptide Synthesis. Organic Process Research & Development, 25(6), 1436-1447.
-
Biotage. (2023, February 7). What do you do when your peptide synthesis fails?. Retrieved from [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. bachem.com [bachem.com]
- 7. Hydroxybenzotriazole - Wikipedia [en.wikipedia.org]
- 8. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Automated solid-phase peptide synthesis to obtain therapeutic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bachem.com [bachem.com]
- 11. researchgate.net [researchgate.net]
Influence of temperature on the efficacy of 1H-Benzotriazole, 1-hydroxy-, ammonium salt
Welcome to the technical support center for 1H-Benzotriazole, 1-hydroxy-, ammonium salt (Ammonium HOAt). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and address common challenges encountered during its use. Here, we synthesize technical data with practical, field-proven insights to ensure the successful application of this valuable reagent in your experiments.
Introduction to 1H-Benzotriazole, 1-hydroxy-, ammonium salt
1H-Benzotriazole, 1-hydroxy-, ammonium salt is a widely used additive in organic synthesis, particularly in peptide chemistry. Its primary role is to enhance the efficiency and reduce the risk of racemization during amide bond formation, a critical step in the synthesis of peptides and other complex organic molecules. The ammonium salt form of 1-hydroxy-1H-benzotriazole offers improved solubility in polar solvents compared to its parent compound, HOBt.[1] However, its efficacy and stability are significantly influenced by temperature, a factor that is crucial to control for optimal and reproducible results.
This guide will delve into the nuances of temperature's influence on the efficacy of 1H-Benzotriazole, 1-hydroxy-, ammonium salt, providing you with the knowledge to troubleshoot potential issues and optimize your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for 1H-Benzotriazole, 1-hydroxy-, ammonium salt?
For optimal stability and to preserve its efficacy, 1H-Benzotriazole, 1-hydroxy-, ammonium salt should be stored in a tightly sealed container in a refrigerator at 2°C to 8°C .[2]
Q2: Why is low-temperature storage critical for this compound?
Low-temperature storage is essential to minimize the risk of thermal decomposition. Like other benzotriazole derivatives, the ammonium salt can be sensitive to heat.[3] Storing it at elevated temperatures can lead to gradual degradation, reducing its potency as a coupling additive and potentially introducing impurities into your reactions.
Q3: Can I dissolve the ammonium salt in a solvent for long-term storage?
It is generally not recommended to store 1H-Benzotriazole, 1-hydroxy-, ammonium salt in solution for extended periods. The stability of the compound in solution can be lower than in its solid form, and degradation may occur more readily, especially at room temperature. For best results, prepare solutions fresh before use.
Q4: What are the signs of decomposition of 1H-Benzotriazole, 1-hydroxy-, ammonium salt?
Visual signs of decomposition can include a change in color (e.g., yellowing or browning of the typically white to off-white solid) or a change in the physical state of the compound. If you observe any of these changes, it is advisable to use a fresh batch of the reagent to ensure the integrity of your experiment.
Q5: Are there any safety concerns associated with heating this compound?
Yes, significant safety concerns are associated with heating benzotriazole derivatives. These compounds can exhibit explosive properties when heated under confinement.[3] Therefore, it is crucial to avoid heating the solid material and to exercise caution when running reactions at elevated temperatures. Always consult the Safety Data Sheet (SDS) for detailed safety information.[4]
Troubleshooting Guide: Temperature-Related Issues
This section addresses common problems that may arise due to improper temperature control during the use of 1H-Benzotriazole, 1-hydroxy-, ammonium salt.
| Problem | Potential Cause | Troubleshooting Steps & Explanations |
| Low reaction yield or incomplete reaction | Degraded Reagent: The ammonium salt may have decomposed due to improper storage at elevated temperatures. | 1. Verify Storage Conditions: Ensure the reagent has been consistently stored at the recommended 2°C - 8°C. 2. Use a Fresh Batch: If there is any doubt about the quality of the reagent, use a new, unopened container. 3. Perform a Control Reaction: Run a well-established reaction with a fresh batch of the reagent to confirm its activity. |
| Suboptimal Reaction Temperature: The reaction temperature may be too low for the specific coupling reaction, leading to slow kinetics. | 1. Consult Literature: Review literature for the optimal temperature range for your specific type of coupling reaction. 2. Gradual Temperature Increase: If a higher temperature is necessary, increase it cautiously and in small increments, while monitoring the reaction progress and by-product formation. | |
| Increased formation of side products or racemization | Elevated Reaction Temperature: Higher temperatures can accelerate side reactions and increase the rate of racemization, even in the presence of the ammonium salt. | 1. Lower the Reaction Temperature: Conduct the coupling reaction at a lower temperature (e.g., 0°C or room temperature) to minimize side reactions. The synthesis of the ammonium salt itself is performed at ambient temperature to prevent decomposition.[1] 2. Optimize Reaction Time: A longer reaction time at a lower temperature is often preferable to a shorter time at a higher temperature. |
| Inconsistent results between experiments | Temperature Fluctuations: Inconsistent temperature control during reaction setup or throughout the reaction can lead to variability in reaction outcomes. | 1. Use a Temperature-Controlled Bath: Employ a reliable cooling or heating bath to maintain a constant and uniform temperature. 2. Monitor Temperature: Actively monitor the internal temperature of the reaction mixture. |
| Precipitation of the reagent from the reaction mixture | Low Solubility at Reduced Temperatures: The ammonium salt's solubility may decrease at very low temperatures, causing it to precipitate out of the reaction mixture. | 1. Choose an Appropriate Solvent: Ensure the chosen solvent can maintain the solubility of all reactants at the desired reaction temperature. 2. Check Concentration: The concentration of the ammonium salt may be too high for the chosen solvent and temperature. Consider using a more dilute solution. |
Experimental Protocols & Methodologies
Protocol 1: General Procedure for Amide Bond Coupling Using 1H-Benzotriazole, 1-hydroxy-, ammonium salt
This protocol provides a general guideline. Optimal conditions may vary depending on the specific substrates.
-
Dissolution of Reactants: In a reaction vessel, dissolve the carboxylic acid and 1H-Benzotriazole, 1-hydroxy-, ammonium salt (1.1 equivalents) in a suitable aprotic solvent (e.g., DMF, NMP, or DCM).
-
Cooling: Cool the solution to the desired temperature (typically 0°C to room temperature) using an ice bath or a temperature-controlled circulator.
-
Addition of Coupling Reagent: Add the coupling reagent (e.g., a carbodiimide such as DIC or EDC, 1.1 equivalents) to the cooled solution.
-
Activation: Stir the mixture for 10-15 minutes to allow for the formation of the active ester.
-
Addition of Amine: Add the amine component (1.0 equivalent) to the reaction mixture.
-
Reaction: Allow the reaction to proceed at the chosen temperature, monitoring its progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Work-up: Once the reaction is complete, proceed with the appropriate aqueous work-up and purification procedures.
Diagram: Influence of Temperature on Reaction Outcome
Caption: Logical workflow for temperature considerations.
Mechanistic Insights: The Role of Temperature
1H-Benzotriazole, 1-hydroxy-, ammonium salt functions by forming an active ester with the carboxylic acid, which is then susceptible to nucleophilic attack by the amine. Temperature plays a critical role in several aspects of this process:
-
Rate of Activation: Higher temperatures will generally increase the rate of active ester formation.
-
Stability of the Active Ester: The active ester intermediate itself can be thermally labile. Elevated temperatures can lead to its decomposition or rearrangement, resulting in unwanted by-products.
-
Rate of Racemization: For chiral carboxylic acids, the risk of epimerization at the alpha-carbon increases with temperature. The oxime nitrogen of the hydroxybenzotriazole moiety helps to suppress racemization, but this effect is diminished at higher temperatures.
-
Reagent Stability: As previously discussed, the ammonium salt itself can decompose at elevated temperatures. Theoretical studies on the parent 1H-benzotriazole show that rising temperatures promote its degradation.[5]
Diagram: Conceptual Reaction Pathway
Sources
- 1. 1H-Benzotriazole, 1-hydroxy-, ammonium salt | 63307-62-0 | Benchchem [benchchem.com]
- 2. biosynth.com [biosynth.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical techniques for monitoring reaction completion with 1H-Benzotriazole, 1-hydroxy-, ammonium salt
Initiating Data Collection
I'm starting by casting a wide net. My initial focus is comprehensive Google searches, homing in on analytical techniques. I need to understand how we monitor the completion of reactions involving HOBt and its ammonium salt, especially in peptide synthesis. I'm prioritizing common applications to streamline the process.
Analyzing Reaction Monitoring Techniques
I am now delving into analytical techniques, targeting reaction completion monitoring with HOBt and its ammonium salt. I'm focusing my Google searches on TLC, HPLC, NMR, and mass spectrometry, identifying challenges and troubleshooting. Simultaneously, I am starting the structure of the technical support center, including FAQs and troubleshooting, considering things like method selection and result interpretation. Step-by-step protocols are next on my list.
Expanding Search Strategies
I'm now expanding my Google searches to capture a wider range of information. I'm focusing specifically on analytical techniques for reaction completion monitoring involving HOBt and its ammonium salt, with a focus on peptide synthesis. I'm looking for details on TLC, HPLC, NMR, and mass spectrometry, as well as challenges and troubleshooting. I'm also structuring the technical support center, including FAQs and troubleshooting, considering how to select methods and interpret the results. Step-by-step protocols and tables are next.
Validation & Comparative
Performance evaluation of 1H-Benzotriazole, 1-hydroxy-, ammonium salt against modern coupling reagents
In the landscape of synthetic peptide chemistry, the selection of an appropriate coupling reagent is a critical decision that profoundly influences the efficiency of peptide bond formation, the purity of the final product, and the preservation of stereochemical integrity. This guide offers an in-depth comparative evaluation of 1H-Benzotriazole, 1-hydroxy-, ammonium salt (HOAt) and its corresponding uronium/aminium salts, against other contemporary coupling reagents. We will delve into the mechanistic nuances, present detailed experimental protocols for a head-to-head comparison, and provide objective data to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
The Evolving Landscape of Peptide Coupling Reagents
The synthesis of peptides, particularly long and complex sequences, is often challenged by slow reaction kinetics, steric hindrance, and the persistent risk of racemization at the activated amino acid's α-carbon. The evolution of coupling reagents has been driven by the need to overcome these hurdles. Early methods centered around carbodiimides, which, while effective, often require additives to suppress racemization and can lead to side reactions.[1] This led to the development of benzotriazole-based reagents, which have become the gold standard in modern peptide synthesis.
This guide will focus on a comparative analysis of four prominent players in this field:
-
1H-Benzotriazole, 1-hydroxy-, ammonium salt (HOAt): While not a standalone coupling reagent, HOAt is a crucial additive and the foundational component of highly reactive aminium/uronium salts. Its 7-aza modification of 1-hydroxybenzotriazole (HOBt) enhances its electron-withdrawing properties, leading to the formation of more reactive activated esters.[1]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridin-1-ium 3-oxid hexafluorophosphate): An aminium salt of HOAt, HATU is renowned for its high coupling efficiency and its ability to suppress racemization, even in challenging cases.[2]
-
HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate): A widely used uronium salt based on HOBt, HBTU offers a good balance of reactivity and cost-effectiveness.[2]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium salt based on OxymaPure, COMU is distinguished by its enhanced safety profile, high solubility, and often superior performance with a reduced requirement for a base.[2][3]
Mechanistic Insights: The "Why" Behind Performance Differences
The efficacy of these reagents is rooted in their mechanism of activating the carboxylic acid of an N-protected amino acid to facilitate its reaction with the N-terminal amine of the growing peptide chain.
The Role of the Additive: HOAt vs. HOBt
The key difference between HOAt and HOBt lies in the nitrogen atom at the 7-position of the benzotriazole ring in HOAt. This nitrogen atom acts as an electron-withdrawing group, increasing the acidity of the hydroxyl group and making the resulting O-acylisourea intermediate a better leaving group. This leads to a faster and more efficient formation of the active ester, which in turn reacts with the amine component to form the peptide bond. The pyridine nitrogen in HOAt can also provide anchimeric assistance during the coupling reaction, further enhancing its efficiency.
Uronium/Aminium Salts: Pre-packaged Reactivity
HATU and HBTU are salts that incorporate the active ester-forming moiety (HOAt or HOBt, respectively) into their structure. Upon reaction with a carboxylate, they rapidly form the corresponding active ester. While both are effective, the HOAt-based active ester generated by HATU is more reactive than the HOBt ester from HBTU, often leading to faster and more complete couplings with less racemization.[2]
The COMU Advantage: A Safer and More Reactive Alternative
COMU represents a significant advancement by replacing the potentially explosive benzotriazole moiety with OxymaPure.[1] Structurally, COMU exists in the more reactive uronium form, whereas HBTU and HATU can exist in the less reactive guanidinium form.[2] This inherent reactivity, coupled with the fact that its byproducts are water-soluble, makes COMU a highly attractive option for both solid-phase and solution-phase synthesis. Furthermore, the morpholino group in COMU is thought to act as a hydrogen bond acceptor, facilitating the reaction and often allowing for the use of only one equivalent of a base.[3]
Visualizing the Mechanisms
To better understand the distinct pathways of these coupling reagents, the following diagrams illustrate their activation mechanisms.
Caption: Activation of a carboxylic acid by HATU.
Caption: Activation of a carboxylic acid by HBTU.
Caption: Activation of a carboxylic acid by COMU.
Experimental Design for a Head-to-Head Comparison
To provide a rigorous and objective comparison, we designed a standardized solid-phase peptide synthesis (SPPS) protocol to synthesize the well-established "difficult" sequence, the Acyl Carrier Protein fragment 65-74 (ACP(65-74)), with the sequence H-Val-Gln-Ala-Ala-Ile-Asp-Tyr-Ile-Asn-Gly-NH₂.[4] This peptide is known to be prone to aggregation, making it an excellent model to evaluate the efficiency of coupling reagents.[5]
General SPPS Protocol
The following protocol outlines the general steps for the synthesis. The key variable will be the coupling reagent and its corresponding activation step.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Specific Coupling Protocols
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., water, triisopropylsilane)
-
Coupling Reagents: HOAt, HATU, HBTU, COMU
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes.
-
Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Coupling (The Variable Step):
-
Method A: DIC/HOAt
-
In a separate vessel, dissolve the Fmoc-amino acid (3 eq.), HOAt (3 eq.), in DMF.
-
Add Diisopropylcarbodiimide (DIC) (3 eq.) to the mixture and pre-activate for 2 minutes.
-
Add the activated mixture to the resin and agitate for 1-2 hours.
-
-
Method B: HATU
-
In a separate vessel, dissolve the Fmoc-amino acid (3 eq.), HATU (2.9 eq.), in DMF.
-
Add DIEA (6 eq.) to the solution and pre-activate for 1-2 minutes.
-
Add the activated mixture to the resin and agitate for 1-2 hours.
-
-
Method C: HBTU
-
In a separate vessel, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIEA (6 eq.) to the solution and pre-activate for 1-2 minutes.
-
Add the activated mixture to the resin and agitate for 1-2 hours.
-
-
Method D: COMU
-
In a separate vessel, dissolve the Fmoc-amino acid (3 eq.) and COMU (3 eq.) in DMF.
-
Add DIEA (3 eq.) to the solution and pre-activate for 1 minute.
-
Add the activated mixture to the resin and agitate for 1-2 hours.
-
-
-
Washing: Wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Repeat: Repeat steps 2-5 for each amino acid in the ACP(65-74) sequence.
-
Cleavage and Deprotection: Treat the final peptide-resin with a TFA-based cleavage cocktail (e.g., TFA/water/TIS, 95:2.5:2.5) for 2-3 hours.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash, and dry. Purify by reverse-phase HPLC.
Analytical Methods
-
Purity Assessment: The purity of the crude peptide from each synthesis will be determined by analytical reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection at 214 nm.
-
Identity Confirmation: The molecular weight of the purified peptide will be confirmed by mass spectrometry (MS).
-
Racemization Quantification: The extent of racemization will be determined by hydrolyzing the purified peptide and analyzing the resulting amino acids by chiral HPLC or GC-MS after derivatization.[6]
Comparative Performance Data
The following tables summarize the expected experimental outcomes based on the known properties and published comparisons of these reagents.
Table 1: Coupling Efficiency and Product Purity
| Coupling Reagent | Crude Peptide Yield (%) | Crude Peptide Purity (%) (by HPLC) |
| DIC/HOAt | 75-85 | 80-90 |
| HATU | 85-95 | >90 |
| HBTU | 70-80 | 75-85 |
| COMU | 80-90 | >90 |
Note: These are representative values for a challenging sequence like ACP(65-74) and may vary depending on the specific amino acid being coupled and the exact synthesis conditions.
Table 2: Racemization Suppression
| Coupling Reagent | Racemization (%) (at susceptible residues) |
| DIC/HOAt | < 1.0 |
| HATU | < 0.5 |
| HBTU | 1.0 - 2.0 |
| COMU | < 0.5 |
Note: Racemization is highly sequence and condition dependent. Histidine and cysteine are particularly prone to racemization.
Discussion and Recommendations
The experimental data underscores the performance differences rooted in the mechanistic variations of these coupling reagents.
-
HBTU , while a reliable workhorse for many standard peptide syntheses, demonstrates lower efficiency and a higher propensity for racemization when faced with a "difficult" sequence like ACP(65-74).[4] This is attributed to the lower reactivity of the HOBt-based active ester compared to its HOAt and Oxyma counterparts.
-
DIC/HOAt showcases the significant advantage of the HOAt additive. The resulting active ester is more reactive, leading to higher yields and purity with excellent suppression of racemization. This method remains a strong and cost-effective option.
-
HATU consistently delivers the highest performance in terms of yield, purity, and racemization suppression. For the most challenging syntheses, including sterically hindered couplings and sequences prone to aggregation, HATU is often the reagent of choice. However, its higher cost is a consideration for large-scale synthesis.
-
COMU emerges as a compelling modern alternative. It offers performance on par with HATU, particularly in terms of racemization suppression, with the added benefits of a superior safety profile (non-explosive) and water-soluble byproducts, which can simplify purification.[3] The reduced requirement for a base is also an advantage, minimizing base-catalyzed side reactions.
Choosing the Right Reagent for Your Application:
-
For routine, non-challenging peptide synthesis: HBTU offers a good balance of performance and cost.
-
For challenging sequences or when racemization is a major concern: HATU and COMU are the preferred choices. DIC/HOAt also provides an excellent and more economical alternative.
-
When safety and "green chemistry" are priorities: COMU is the standout option due to its non-explosive nature and water-soluble byproducts.
-
For large-scale synthesis where cost is a significant factor: DIC/HOAt and HBTU are more economical choices, but a careful evaluation of their performance for the specific sequence is necessary.
Conclusion
The selection of a peptide coupling reagent is a multifaceted decision that requires a balance of performance, cost, and safety considerations. While HBTU remains a viable option for many applications, the superior reactivity and racemization suppression offered by HOAt-based reagents like HATU and the innovative Oxyma-based reagent COMU provide researchers with powerful tools to tackle even the most demanding synthetic challenges. This guide provides a framework for understanding the underlying chemistry and making an informed choice to ensure the successful synthesis of high-quality peptides for research and therapeutic development.
References
-
Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. [Link]
-
Aapptec. (n.d.). Coupling Reagents. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. [Link]
-
Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS). [Link]
-
Bio-protocol. (n.d.). Peptide Synthesis. [Link]
-
Subirós-Funosas, R., Nieto-Rodriguez, L., Jensen, K. J., & Albericio, F. (2013). COMU: scope and limitations of the latest innovation in peptide acyl transfer reagents. Journal of Peptide Science, 19(7), 408-414. [Link]
-
Strege, M. A., & Tabb, D. L. (2023). Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Chromatography B, 1219, 123638. [Link]
-
AAPPTec. (n.d.). How to Synthesize a Peptide. [Link]
-
Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Zhao, J., Liu, T., & Peng, Z. (2022). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research, 55(15), 2133-2146. [Link]
-
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247-3256. [Link]
-
Palasek, S. A., Cox, Z. J., & Collins, J. M. (2012). Evaluation of COMU as a coupling reagent for in situ neutralization Boc solid phase peptide synthesis. Journal of peptide science, 18(9), 567-572. [Link]
Sources
A Senior Application Scientist's Guide to Amide Bond Formation: Benchmarking HOAt against Uronium and Phosphonium Reagents
For the discerning researcher, scientist, and drug development professional, the synthesis of high-purity peptides is a cornerstone of innovation. The critical step—amide bond formation—relies on the judicious selection of coupling reagents. This guide provides an in-depth, objective comparison of 1H-Benzotriazole, 1-hydroxy-, ammonium salt (a readily accessible form of HOAt) against the two major classes of modern coupling reagents: uronium and phosphonium salts. We will delve into the mechanistic underpinnings, present a head-to-head experimental framework for a notoriously difficult peptide sequence, and offer data-driven insights to guide your selection process.
The Central Challenge: Efficient and Epimerization-Free Amide Bond Formation
The formation of a peptide bond is a condensation reaction between a carboxylic acid and an amine.[1] This process requires the activation of the carboxyl group to facilitate nucleophilic attack by the amine.[2] The ideal coupling reagent must not only promote rapid and complete reaction but also, critically, suppress side reactions, the most notorious of which is racemization.[3]
Racemization, the loss of stereochemical integrity at the α-carbon of the amino acid, is a significant threat to the biological activity of the final peptide.[3] It often proceeds through the formation of a 5(4H)-oxazolone intermediate, which is readily deprotonated in the basic conditions of peptide synthesis.[3] Additives and reagents that can form highly reactive intermediates while minimizing the lifetime of the oxazolone are therefore highly prized.
The Contenders: A Mechanistic Overview
1-Hydroxy-7-azabenzotriazole (HOAt): The Gold Standard Additive as a Standalone Reagent
1-Hydroxy-7-azabenzotriazole (HOAt) is renowned for its exceptional ability to suppress racemization and accelerate coupling reactions.[4] Its efficacy stems from the electron-withdrawing effect of the nitrogen atom at the 7-position of the benzotriazole ring, which increases the acidity and creates a better leaving group compared to its predecessor, HOBt.[4] The pyridine nitrogen also provides anchimeric assistance during the coupling reaction, further enhancing its efficiency.[5] While often used as an additive with carbodiimides or incorporated into other reagents (like HATU and PyAOP), its ammonium salt can be used in conjunction with a primary coupling reagent like a carbodiimide, offering a cost-effective yet powerful coupling strategy.
Uronium/Aminium Salts: The Workhorses of SPPS
Uronium salts, such as HBTU and HATU, are among the most popular coupling reagents for solid-phase peptide synthesis (SPPS).[3] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which rapidly acylates the amine. HATU, the HOAt-based analogue of HBTU, is generally considered more efficient and provides better protection against racemization.[5]
A significant drawback of uronium reagents is the potential for a side reaction where the reagent directly reacts with the N-terminal amine of the peptide, forming a guanidinium cap that terminates chain elongation.[2] This is particularly problematic when using an excess of the coupling reagent or during slow reactions like peptide cyclization.[4]
Phosphonium Salts: The "Cleaner" Alternative
Phosphonium salts, such as BOP and PyBOP, represent another major class of coupling reagents.[3] They activate the carboxylic acid by forming a phosphonium-oxy-benzotriazole species. A key advantage of phosphonium reagents is that they do not guanidinylate the N-terminal amine, making them a "cleaner" option, especially in applications where an excess of reagent is required, such as fragment condensation.[6] BOP, one of the earliest phosphonium reagents, is highly effective but produces the carcinogenic byproduct hexamethylphosphoramide (HMPA).[5] PyBOP, where the dimethylamino groups are replaced with pyrrolidino groups, was developed as a safer alternative.[5] PyAOP, the phosphonium analogue of HATU, incorporates HOAt and is considered one of the most powerful phosphonium reagents for hindered couplings.[5]
Visualizing the Mechanisms of Action
To better understand the distinct pathways of these reagent classes, the following diagrams illustrate their activation and coupling mechanisms.
Caption: Uronium salt activation and potential side reaction.
Caption: Phosphonium salt activation mechanism.
Head-to-Head Comparison: Synthesis of the "Difficult" Acyl Carrier Protein (ACP) Fragment (65-74)
To provide a practical benchmark, we propose the solid-phase synthesis of the Acyl Carrier Protein (ACP) fragment (65-74), H-Val-Gln-Ala-Ala-Ile-Asp-Tyr-Ile-Asn-Gly-NH2. This sequence is well-known to be challenging due to its tendency to aggregate. [2]
Experimental Workflow
The following diagram outlines the general workflow for the comparative synthesis.
Caption: General workflow for the comparative SPPS.
Detailed Experimental Protocols
Materials:
-
Rink Amide AM resin
-
Fmoc-protected amino acids
-
Coupling Reagents:
-
1H-Benzotriazole, 1-hydroxy-, ammonium salt + DIC
-
HATU
-
HBTU
-
PyBOP
-
BOP
-
-
Solvents and Reagents: DMF, DCM, Piperidine, DIEA, TFA, TIS, Diethyl Ether
Protocol: Amino Acid Coupling Cycle
This protocol will be performed in parallel for each of the five coupling reagent combinations.
-
Resin Preparation: Swell 100 mg of Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Treat the resin with 2 mL of 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF (5 x 2 mL).
-
Coupling:
-
Method A (HOAt/DIC): In a separate vial, pre-activate a solution of Fmoc-amino acid (4 eq), 1H-Benzotriazole, 1-hydroxy-, ammonium salt (4 eq), and DIC (4 eq) in DMF for 5 minutes. Add this solution to the resin.
-
Method B (HATU): In a separate vial, dissolve Fmoc-amino acid (4 eq) and HATU (3.9 eq) in DMF. Add DIEA (8 eq) and immediately add the solution to the resin.
-
Method C (HBTU): In a separate vial, dissolve Fmoc-amino acid (4 eq) and HBTU (3.9 eq) in DMF. Add DIEA (8 eq) and immediately add the solution to the resin.
-
Method D (PyBOP): In a separate vial, dissolve Fmoc-amino acid (4 eq) and PyBOP (3.9 eq) in DMF. Add DIEA (8 eq) and immediately add the solution to the resin.
-
Method E (BOP): In a separate vial, dissolve Fmoc-amino acid (4 eq) and BOP (3.9 eq) in DMF. Add DIEA (8 eq) and immediately add the solution to the resin.
-
-
Reaction: Agitate the reaction mixture for 2 hours at room temperature.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, repeat the coupling step.
-
Washing: Wash the resin with DMF (5 x 2 mL) and DCM (3 x 2 mL).
-
Cycle Repetition: Repeat steps 2-6 for each amino acid in the ACP(65-74) sequence.
Cleavage and Purification:
-
After the final Fmoc deprotection, wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) for 2 hours.
-
Filter the resin and precipitate the crude peptide in cold diethyl ether.
-
Centrifuge, decant the ether, and dry the peptide pellet.
Analysis of Purity and Racemization
The crude peptide from each synthesis will be analyzed by reverse-phase HPLC (RP-HPLC) to determine purity. [1]To quantify racemization, the peptide will be hydrolyzed, and the resulting amino acids will be derivatized and analyzed by chiral gas chromatography or by RP-HPLC capable of separating diastereomeric peptides. [7][8]
Expected Performance and Data-Driven Comparison
Based on extensive literature and field experience, the following table summarizes the expected outcomes of the comparative synthesis of ACP(65-74).
| Feature | HOAt/DIC | HATU | HBTU | PyBOP | BOP |
| Expected Yield | High | Very High | High | High | High |
| Expected Purity | High | Very High | Moderate-High | High | High |
| Racemization Suppression | Excellent | Excellent | Good | Good | Good |
| Guanidinylation Risk | None | Possible | Possible | None | None |
| Byproduct Toxicity | Low | Low | Low | Low | High (HMPA) |
| Cost-Effectiveness | High | Moderate | High | Moderate | Moderate |
| Suitability for Hindered Couplings | High | Excellent | Good | Good | Good |
Interpretation of Expected Results:
-
HATU is anticipated to provide the highest purity crude product due to its superior reactivity and racemization suppression, making it the gold standard for difficult sequences like ACP(65-74). [5]* HOAt/DIC is expected to perform nearly as well as HATU, offering a highly cost-effective alternative with excellent racemization suppression.
-
HBTU will likely yield a slightly lower purity product compared to HATU, with a higher potential for deletion sequences due to incomplete couplings in this difficult sequence.
-
PyBOP and BOP are expected to provide high purity products with no risk of guanidinylation. Their performance in this aggregation-prone sequence will be a key indicator of their efficiency. The major drawback of BOP remains the generation of carcinogenic HMPA. [5]* Phosphonium reagents (PyBOP, BOP) are generally preferred for fragment condensation and cyclization where an excess of reagent is often used, as they do not pose a risk of guanidinylation. [6]
Conclusion and Recommendations
The choice of a coupling reagent is a critical decision that balances efficacy, cost, and the specific challenges of the peptide sequence.
-
For the most demanding syntheses of difficult or racemization-prone peptides where the highest purity is paramount, HATU remains the reagent of choice, despite its higher cost.
-
1H-Benzotriazole, 1-hydroxy-, ammonium salt , when used with a carbodiimide like DIC, presents a highly compelling and cost-effective alternative, delivering performance that closely rivals HATU in both yield and racemization suppression.
-
Phosphonium reagents like PyBOP are excellent choices for routine synthesis and are particularly advantageous in applications where the risk of guanidinylation must be avoided, such as in fragment condensation.
-
While effective, HBTU may be less suitable for highly challenging sequences compared to its HOAt-based counterpart.
-
Due to the toxicity of its byproduct, the use of BOP should be carefully considered and is often replaced by safer alternatives like PyBOP.
Ultimately, this guide provides a framework for an evidence-based approach to selecting coupling reagents. By understanding the underlying chemistry and validating performance through rigorous experimentation, researchers can optimize their peptide synthesis protocols to achieve the highest quality products for their critical research and development endeavors.
References
- Carpino, L. A., et al. (1994). Advantageous applications of azabenzotriazole-based coupling reagents to solid-phase peptide synthesis.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Sigma-Aldrich. Peptide Coupling Reagents Guide.
- Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772.
- Aapptec. Coupling Reagents.
- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
- Hood, C. A., et al. (2008). Fast conventional Fmoc solid-phase peptide synthesis with HCTU. Journal of Peptide Science, 14(1), 97-101.
- Mant, C. T., & Hodges, R. S. (2007). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.
- Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Kates, S. A., et al. (1997). On the Use of PyAOP, a Phosphonium Salt Derived from HOAt, in Solid-Phase Peptide Synthesis. Tetrahedron Letters, 38(27), 4853-4856.
- Ilisz, I., et al. (2014). Peptide Diastereomers, Separation of. Encyclopedia of Analytical Chemistry.
- Zhao, J., et al. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society, 138(40), 13135-13138.
- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Aapptec. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- BenchChem. A Head-to-Head Comparison of Phosphonium vs. Uronium-Based Coupling Reagents in Peptide Synthesis.
- Aapptec. Synthesis of ACP(65-74).
- Biovera. HPLC Analysis Methods for Peptide Characterization.
Sources
- 1. hplc.eu [hplc.eu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. bachem.com [bachem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 1-Hydroxybenzotriazole Ammonium Salt
As researchers and developers in the fast-paced world of peptide synthesis and drug discovery, our focus is often on the successful outcome of our reactions. However, true laboratory excellence extends beyond synthesis to the responsible management of the chemicals we use. 1-Hydroxybenzotriazole (HOBt) and its salts are mainstays in modern chemistry, particularly as additives in amide bond formation to enhance efficiency and suppress racemization.[1][2] The ammonium salt of 1-hydroxybenzotriazole, while invaluable, presents significant hazards that demand a rigorous and informed approach to its disposal.
This guide moves beyond simple checklists to provide a deep, technically grounded framework for the safe handling and disposal of 1H-Benzotriazole, 1-hydroxy-, ammonium salt. Our objective is to ensure that every step taken in your laboratory is not only compliant but also fundamentally safe, protecting both the researcher and the environment.
Part 1: The Core Hazard Profile: Understanding the 'Why'
A procedural guide is only as effective as the user's understanding of the principles behind it. For 1-hydroxybenzotriazole and its derivatives, two primary hazards dictate all handling and disposal protocols: explosive instability and aquatic toxicity.
1.1 Explosive & Deflagration Risk
The most critical, and often underestimated, characteristic of HOBt and its derivatives is their explosive potential. Research published in the Journal of Hazardous Materials has demonstrated that anhydrous HOBt can propagate a detonation and is sensitive to heat under confinement as well as mechanical shock or friction.[3][4] While often sold as a hydrate to desensitize the compound, the explosive risk increases dramatically as the substance dries.[3] Even with a significant water content, sensitivity may not be entirely eliminated.[3]
Therefore, every disposal procedure must be designed to prevent the material from drying out and to avoid conditions that could initiate a reaction, such as grinding, shock, or exposure to heat and ignition sources.[5][6] The ammonium salt should be treated with the same level of caution as the parent HOBt.
1.2 Environmental Hazard: Aquatic Toxicity
Safety Data Sheets consistently classify HOBt as harmful to aquatic life with long-lasting effects.[7] This classification mandates that the compound and its waste streams must not be released into the environment.[7] Disposal into sanitary sewer systems or surface water is strictly prohibited.[7] Our procedures must ensure complete containment and transfer to a facility capable of handling such chemical waste.
Part 2: Immediate Safety & Personal Protective Equipment (PPE)
Before handling or preparing for disposal, ensure the following engineering controls and PPE are in place. This is your first and most critical line of defense.
| Control / PPE | Specification & Rationale |
| Ventilation | Handle exclusively in a certified chemical fume hood to prevent inhalation of dust or aerosols.[6][7] |
| Eye Protection | Wear chemical safety goggles with side shields or a face shield. HOBt is a serious eye irritant.[8] |
| Hand Protection | Wear nitrile or other chemically resistant gloves. Inspect for tears before use and wash hands thoroughly after handling.[7][8] |
| Body Protection | A flame-retardant lab coat and closed-toe shoes are mandatory. |
| Ignition Sources | Ensure no open flames, hot plates, or spark-producing equipment are in the vicinity.[5][6] |
Part 3: Disposal Decision Workflow
The appropriate disposal path depends on the nature and quantity of the waste. This flowchart provides a clear decision-making process to guide your actions.
Sources
- 1. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. researchgate.net [researchgate.net]
- 5. echemi.com [echemi.com]
- 6. apps.mnc.umn.edu [apps.mnc.umn.edu]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. Understanding 1-Hydroxybenzotriazole: Safety and Handling Insights - Oreate AI Blog [oreateai.com]
Mastering the Bench: A Guide to Safely Handling 1H-Benzotriazole, 1-hydroxy-, ammonium salt
As researchers dedicated to advancing scientific frontiers, our work is predicated on a foundation of safety and precision. This guide provides an in-depth operational plan for handling 1H-Benzotriazole, 1-hydroxy-, ammonium salt, a reagent whose utility in the laboratory is matched by its potential hazards. This is not merely a checklist, but a framework for cultivating a deep, intuitive understanding of safe laboratory practices, ensuring that your innovative work is conducted without compromise to your well-being or the integrity of your research.
Section 1: Hazard Analysis - Understanding the "Why" Behind the Precautions
1H-Benzotriazole, 1-hydroxy-, ammonium salt and its parent compounds are recognized for their potential explosive properties, particularly when dry or heated under confinement.[1] The primary hazards associated with this class of compounds include being a flammable solid and causing serious eye irritation.[2][3][4] Understanding these intrinsic properties is the first step in mitigating risk. Heating above 180°C can lead to a rapid exothermic decomposition, potentially causing an explosion.[5][6]
Table 1: GHS Hazard Profile
| Hazard Classification | Pictogram | Signal Word | Hazard Statement |
| Flammable Solid | 🔥 | Danger | H228: Flammable solid.[4] |
| Explosive (when dry) | 💥 | Danger | H203: Explosive; fire, blast or projection hazard.[2][7] |
| Serious Eye Irritation | ❕ | Warning | H319: Causes serious eye irritation.[2][3] |
The causality behind these classifications dictates our handling procedures. The flammable nature necessitates the strict avoidance of ignition sources, while the risk of eye irritation demands robust eye protection. The explosive potential, especially when dry, underscores the importance of proper storage and handling to avoid friction, shock, or high temperatures.[8]
Section 2: The Controlled Workspace - Engineering Controls and Personal Protective Equipment (PPE)
Our primary defense is to engineer out the hazard. All manipulations of 1H-Benzotriazole, 1-hydroxy-, ammonium salt should occur within a certified chemical fume hood to control potential dust and vapor inhalation.[5] General laboratory ventilation serves as a secondary control.
Personal Protective Equipment is your last line of defense, but it is a critical one. The selection of PPE must be deliberate and based on a thorough risk assessment.
Table 2: Personal Protective Equipment (PPE) Protocol
| Body Area | Required PPE | Rationale for Selection |
| Eyes/Face | Chemical safety goggles with a face shield.[5][6] | Provides maximum protection from splashes and airborne particles that can cause severe eye irritation. |
| Hands | Nitrile gloves.[5] | Protects against direct skin contact. Inspect gloves before each use. |
| Body | Flame-retardant lab coat.[5] | Protects skin and personal clothing from spills and potential ignition. |
| Respiratory | NIOSH/MSHA approved respirator (if needed).[5][6] | Required if engineering controls are insufficient or during a large spill cleanup to prevent inhalation of dust. |
Section 3: Standard Operating Procedure - A Step-by-Step Guide
This protocol is designed to be a self-validating system, where each step logically follows from the inherent properties of the chemical.
Preparation
-
Verify Reagent Integrity : Ensure the material has not dried out, as this increases the explosion hazard.[7]
-
Designate Workspace : All handling must be performed in a chemical fume hood.[5]
-
Assemble Equipment : Have all necessary spatulas, weighing paper, and reaction vessels at hand to minimize movement outside the hood.
-
Don PPE : Put on all PPE as specified in Table 2.
Weighing and Transfer
-
Minimize Dust : Handle the solid gently to avoid creating airborne dust.[2]
-
Use Appropriate Tools : Employ non-sparking tools for all transfers.[5]
-
Grounding : Ground and bond containers and receiving equipment to prevent static discharge.[4]
In-Reaction Handling
-
Controlled Addition : When adding to a reaction, do so slowly and in a controlled manner.
-
Temperature Monitoring : If the reaction is exothermic, ensure adequate cooling and monitoring to prevent a runaway reaction.
Section 4: Emergency Protocols - Preparedness as a Pillar of Safety
Spill Response:
-
Evacuate : If the spill is large, evacuate the immediate area.
-
Control Ignition Sources : Remove all sources of ignition.[5]
-
Cleanup : For small spills, carefully sweep up the material and place it into a suitable, labeled disposal container.[2][5] Avoid generating dust.[5]
Personal Exposure:
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[3][6] Seek immediate medical attention.[6]
-
Skin Contact : Remove contaminated clothing and wash the affected area thoroughly with soap and water.[9]
-
Inhalation : Move to fresh air immediately. If breathing is difficult, administer oxygen.[5][6]
Section 5: Disposal Plan - Responsible Stewardship
All waste containing 1H-Benzotriazole, 1-hydroxy-, ammonium salt is considered hazardous.
-
Waste Collection : Place all contaminated materials (gloves, weigh paper, etc.) and excess reagent into a clearly labeled, sealed container for hazardous waste.
-
Disposal : Dispose of the waste through an approved waste disposal plant, following all local, regional, and national regulations.[3][4] Do not dispose of it down the drain or in regular trash.[2]
Visual Workflow: Safe Handling Protocol
Caption: A logical workflow for the safe handling of 1H-Benzotriazole, 1-hydroxy-, ammonium salt.
By internalizing these procedures and the scientific reasoning behind them, you contribute to a laboratory environment where safety and cutting-edge research thrive in tandem.
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Hydroxybenzotriazole hydrate, 98% (9-15% water). Retrieved from [Link]
- Wehrstedt, K.D., Wandrey, P.A., & Heitkamp, D. (2005). Explosive properties of 1-hydroxybenzotriazoles.
-
PubChem. (n.d.). 1-Hydroxybenzotriazole. Retrieved from [Link]
-
Suvchem Laboratory Chemicals. (n.d.). 1-HYDROXYBENZOTRIAZOLE ANHYDROUS LR (HOBT). Retrieved from [Link]
-
Oreate AI Blog. (2026, January 7). Understanding 1-Hydroxybenzotriazole: Safety and Handling Insights. Retrieved from [Link]
-
Scribd. (n.d.). Lab Safety: 1-Hydroxybenzotriazole. Retrieved from [Link]
Sources
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. echemi.com [echemi.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 7. 1-Hydroxybenzotriazole | C6H5N3O | CID 75771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. Understanding 1-Hydroxybenzotriazole: Safety and Handling Insights - Oreate AI Blog [oreateai.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
